Product packaging for Fmoc-L-Val-OH-13C5(Cat. No.:)

Fmoc-L-Val-OH-13C5

Cat. No.: B12408897
M. Wt: 344.35 g/mol
InChI Key: UGNIYGNGCNXHTR-RCHWKPRMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-L-Val-OH-13C5 is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 344.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B12408897 Fmoc-L-Val-OH-13C5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO4

Molecular Weight

344.35 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1

InChI Key

UGNIYGNGCNXHTR-RCHWKPRMSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

The Researcher's Guide to 13C Labeled Amino Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in modern biological and biomedical research.[1] Their ability to act as tracers within complex biological systems, without the safety concerns associated with radioactive isotopes, has revolutionized our understanding of metabolism, protein dynamics, and drug development.[1] This technical guide provides an in-depth exploration of the core applications of ¹³C labeled amino acids, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of ¹³C Labeled Amino Acids

The versatility of ¹³C labeled amino acids allows their application across a wide spectrum of research areas. The primary applications, which will be detailed in this guide, include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways to understand cellular physiology in normal and disease states.[2][3][4][5][6]

  • Quantitative Proteomics (SILAC): Accurately determining relative protein abundance between different cell populations.[7][8][9][10][11]

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation to understand proteome dynamics.[12][13][14][15][16][17][18]

  • Drug Discovery and Development: Investigating drug metabolism, pharmacokinetics (ADME), and identifying drug targets.[]

  • Structural Biology (NMR): Elucidating the three-dimensional structure and dynamics of proteins and other biomolecules.[20][21][22][23][24][25]

Metabolic Flux Analysis (MFA) with ¹³C Labeled Amino Acids

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][3][4][5][6] By introducing ¹³C-labeled substrates, such as glucose or amino acids, into a biological system, researchers can trace the path of the ¹³C atoms as they are incorporated into various metabolites.[26][27] The resulting labeling patterns in proteinogenic amino acids provide a detailed readout of the activity of central carbon metabolism.[26][27][28]

Key Principles

The core principle of ¹³C-MFA lies in the fact that the carbon backbones of many central metabolites are derived from specific pathways. By analyzing the mass isotopomer distribution of amino acids, which are synthesized from these central metabolites, it is possible to deduce the relative contributions of different pathways to their production. This information is then used in computational models to estimate the absolute flux values throughout the metabolic network.

Experimental Workflow for ¹³C-MFA

The following diagram outlines the general workflow for a ¹³C-MFA experiment.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A 1. Cell Culture with ¹³C Labeled Substrate B 2. Achieve Isotopic Steady State A->B C 3. Harvest Biomass B->C D 4. Protein Hydrolysis & Amino Acid Extraction C->D E 5. Derivatization D->E F 6. GC-MS or LC-MS/MS Analysis E->F G 7. Determine Mass Isotopomer Distributions F->G H 8. Metabolic Modeling G->H I 9. Flux Estimation & Statistical Analysis H->I

A generalized workflow for ¹³C Metabolic Flux Analysis (MFA).
Detailed Experimental Protocol: ¹³C-MFA using GC-MS

This protocol provides a step-by-step guide for performing a ¹³C-MFA experiment with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[26][27][28][29]

1. Cell Culture and Labeling:

  • Culture cells in a defined minimal medium to ensure the ¹³C-labeled substrate is the primary carbon source.

  • Introduce the ¹³C-labeled substrate (e.g., [U-¹³C]glucose, [1,2-¹³C₂]glucose) at a known concentration.[3]

  • Allow the cells to grow for a sufficient number of generations to reach both a metabolic and isotopic steady state.

2. Biomass Harvesting and Quenching:

  • Rapidly harvest the cells from the culture medium.

  • Immediately quench metabolic activity by, for example, submerging the cell pellet in liquid nitrogen or using a cold methanol-water solution.

3. Protein Hydrolysis:

  • Wash the cell pellet to remove any remaining media components.

  • Perform acid hydrolysis of the total protein by adding 6 M HCl and incubating at 110°C for 20-24 hours in an anoxic environment.[30]

4. Amino Acid Derivatization:

  • Dry the hydrolysate to remove the acid.

  • Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

5. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Use a suitable temperature gradient to separate the derivatized amino acids.

  • Operate the mass spectrometer in electron ionization (EI) mode to generate fragment ions.

  • Collect mass spectra for each eluting amino acid.

6. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distributions for the amino acids and their fragments from the raw GC-MS data.

  • Use a computational flux analysis software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism.[6]

  • The software will then calculate the best-fit metabolic flux values and provide statistical analysis of the results.

Quantitative Data: Metabolic Flux Ratios in Cancer Cells

¹³C-MFA has been instrumental in elucidating the metabolic reprogramming that occurs in cancer cells.[4][5][6] The following table summarizes typical metabolic flux ratios observed in cancer cells compared to normal cells, highlighting key metabolic shifts.

Metabolic Pathway/RatioNormal Differentiated CellsProliferating Cancer CellsKey Implication
Glycolysis / TCA Cycle FluxLowHighIncreased glucose uptake and lactate production (Warburg effect).[6]
Pentose Phosphate Pathway FluxModerateHighIncreased production of NADPH and precursors for nucleotide synthesis.[6]
Glutamine Contribution to TCALowHighAnaplerotic replenishment of the TCA cycle to support biosynthesis.[3]
Reductive Carboxylation of α-KGNegligibleSignificantReversal of the TCA cycle to produce citrate for lipid synthesis under hypoxia.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate relative quantification of proteins between two or more cell populations.[7][8][9][10][11] The method relies on the metabolic incorporation of "light" (naturally abundant isotopes) and "heavy" (¹³C and/or ¹⁵N labeled) amino acids into the entire proteome of cultured cells.[]

Key Principles

In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic form of a specific essential amino acid (commonly lysine and arginine). The "light" population is grown with the natural amino acid, while the "heavy" population is grown with the ¹³C-labeled counterpart. After a specific experimental treatment, the two cell populations are mixed, and the proteins are extracted and digested. The resulting peptides from the two populations are chemically identical but differ in mass, allowing for their relative abundance to be determined by mass spectrometry.

Experimental Workflow for SILAC

The diagram below illustrates the standard workflow for a SILAC experiment.

SILAC_Workflow cluster_labeling Cell Labeling A1 Control Cells: 'Light' Amino Acids (e.g., ¹²C₆-Lys) B Combine Cell Populations A1->B A2 Treated Cells: 'Heavy' Amino Acids (e.g., ¹³C₆-Lys) A2->B C Protein Extraction & Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis: Identify Peptides & Quantify Light/Heavy Ratios D->E F Determine Relative Protein Abundance E->F

A typical workflow for a quantitative proteomics experiment using SILAC.
Detailed Experimental Protocol: SILAC

This protocol outlines the key steps for performing a SILAC experiment.[]

1. Cell Culture and Labeling:

  • Select cell lines that are auxotrophic for the amino acids to be used for labeling (typically lysine and arginine).

  • Culture the "light" control cells in a medium containing natural lysine and arginine.

  • Culture the "heavy" experimental cells in a medium where the natural lysine and arginine are replaced with their ¹³C-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆-Arginine).

  • Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five cell divisions.[7]

2. Experimental Treatment:

  • Apply the desired experimental treatment to the "heavy" labeled cell population.

3. Sample Preparation:

  • Harvest both the "light" and "heavy" cell populations.

  • Combine the cell pellets at a 1:1 ratio based on cell count or total protein concentration.

  • Lyse the combined cells and extract the total protein.

  • Digest the protein mixture into peptides using an enzyme such as trypsin.

4. LC-MS/MS Analysis:

  • Separate the peptides by liquid chromatography (LC).

  • Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.

5. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify the peptides from the MS/MS spectra and to quantify the relative peak intensities of the "light" and "heavy" peptide pairs.[7]

  • The ratio of the heavy to light peak intensities for multiple peptides from a given protein is used to determine the relative abundance of that protein between the two experimental conditions.

Quantitative Data: Protein Expression Changes Detected by SILAC

The following table provides hypothetical, yet representative, quantitative data that could be obtained from a SILAC experiment investigating the cellular response to a drug treatment.

Protein IDGene NameH/L Ratio (Drug/Control)p-valueBiological Function
P04637TP532.5<0.01Tumor suppressor
P62258HSP90B10.4<0.01Chaperone, stress response
Q06830BCL2L10.8>0.05Apoptosis regulator
P10636-8CASP33.1<0.01Apoptosis executioner

Protein Turnover Analysis

Understanding the dynamics of the proteome requires measuring the rates of both protein synthesis and degradation, collectively known as protein turnover.[12][13][14][15][16][17][18] ¹³C labeled amino acids are used as tracers to follow the incorporation of the label into newly synthesized proteins and its subsequent dilution as proteins are degraded.

Key Principles

By switching cells or an organism from an unlabeled to a ¹³C-labeled diet (or vice versa), the rate of incorporation or loss of the heavy isotope in the proteome can be monitored over time. The fractional labeling of individual proteins is measured by mass spectrometry. By fitting these data to mathematical models, the first-order rate constants for both protein synthesis and degradation can be determined.

Experimental Workflow for Protein Turnover Analysis

The diagram below shows a typical workflow for measuring protein turnover rates in vivo.

Protein_Turnover_Workflow A 1. Administer ¹³C Labeled Amino Acid Diet to Animals B 2. Collect Tissue Samples at Multiple Time Points A->B C 3. Protein Extraction & Digestion B->C D 4. LC-MS/MS Analysis C->D E 5. Quantify Fractional Labeling of Peptides over Time D->E F 6. Mathematical Modeling to Determine Turnover Rates E->F

Workflow for in vivo protein turnover analysis using ¹³C labeled amino acids.
Detailed Experimental Protocol: In Vivo Protein Turnover

This protocol describes a method for measuring protein turnover rates in an animal model.[12][13]

1. Animal Labeling:

  • House animals (e.g., mice) and provide them with a diet where a specific essential amino acid (e.g., lysine) is replaced with its ¹³C-labeled form.[12]

  • The diet can be either a fully synthetic diet or a standard chow supplemented with the labeled amino acid.[12]

2. Tissue Collection:

  • At various time points during the labeling period, sacrifice a subset of the animals and collect the tissues of interest.[12]

3. Sample Preparation:

  • Homogenize the tissue samples and extract the total protein.

  • Digest the proteins into peptides using trypsin.

4. LC-MS/MS Analysis:

  • Analyze the peptide samples by LC-MS/MS.

  • For each identified peptide, determine the ratio of the labeled ("heavy") to unlabeled ("light") forms.

5. Data Analysis and Modeling:

  • For each protein, plot the fractional labeling (heavy / (heavy + light)) as a function of time.

  • Fit the data to a first-order kinetic model to determine the rate constant of protein synthesis (ks) and degradation (kd). The protein half-life can be calculated from the degradation rate constant (t₁/₂ = ln(2)/kd).

Quantitative Data: Protein Turnover Rates in Different Tissues

The following table presents representative protein turnover rates (expressed as half-lives) for various proteins in different mouse tissues, as determined by ¹³C labeling studies.[14][17]

TissueMedian Protein Half-life (days)Example Proteins with Short Half-livesExample Proteins with Long Half-lives
Intestine1.7[14]Ornithine decarboxylaseHistones
Liver2.4[14]Cytochrome P450 enzymesFerritin
Heart5.7[14]Signaling proteinsMyosin, Titin
Adipose Tissue6.1[14]AdipokinesStructural proteins

Applications in Drug Discovery and Development

¹³C labeled amino acids and other ¹³C-labeled compounds are valuable tools in the pharmaceutical industry for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[]

Key Principles

By synthesizing a drug candidate with one or more ¹³C atoms, its fate can be tracked in biological systems using mass spectrometry. This allows for the unambiguous identification of the parent drug and its metabolites, even in complex biological matrices, without the need for radiolabeling.

Workflow for Drug Metabolite Identification

ADME_Workflow A 1. Synthesize ¹³C-labeled Drug Candidate B 2. Administer to In Vitro or In Vivo System A->B C 3. Collect Biological Samples (Plasma, Urine, Feces) B->C D 4. Sample Preparation & Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Identify Parent Drug and Metabolites by Mass Shift E->F

A simplified workflow for using ¹³C-labeled compounds in drug metabolism studies.
Experimental Protocol: Metabolite Identification

1. Synthesis of ¹³C-Labeled Drug:

  • Synthesize the drug candidate with ¹³C atoms at metabolically stable positions.

2. In Vitro or In Vivo Administration:

  • Incubate the ¹³C-labeled drug with liver microsomes, hepatocytes, or administer it to an animal model.

3. Sample Collection and Preparation:

  • Collect biological samples at various time points.

  • Perform extraction to isolate the drug and its metabolites.

4. LC-MS/MS Analysis:

  • Analyze the extracts by high-resolution LC-MS/MS.

  • Search for the characteristic mass shift of the ¹³C-labeled drug and its metabolites compared to the unlabeled counterparts.

5. Metabolite Identification:

  • The mass difference between a metabolite and the parent drug reveals the type of metabolic transformation (e.g., +16 Da for oxidation). The fragmentation pattern in the MS/MS spectrum helps to elucidate the structure of the metabolite.

Structural Biology with ¹³C Labeled Amino Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[22][24] The use of ¹³C (and ¹⁵N) labeled amino acids is crucial for NMR studies of proteins larger than ~10 kDa.[24]

Key Principles

By uniformly or selectively labeling a protein with ¹³C, it becomes possible to perform multidimensional NMR experiments that correlate the signals from bonded ¹³C atoms. This allows for the assignment of NMR signals to specific atoms in the protein sequence and the measurement of structural restraints, such as distances and dihedral angles, which are used to calculate the protein's 3D structure.

Protocol for Protein Labeling for NMR

1. Protein Expression:

  • Express the protein of interest in a bacterial (e.g., E. coli) or other expression system.

  • Use a minimal medium where the sole carbon source is ¹³C-labeled glucose and the sole nitrogen source is ¹⁵N-labeled ammonium chloride. This results in uniform ¹³C and ¹⁵N labeling of all amino acids.

2. Protein Purification:

  • Lyse the cells and purify the labeled protein using standard chromatography techniques.

3. NMR Spectroscopy:

  • Prepare a concentrated sample of the purified, labeled protein in a suitable buffer.

  • Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO, HNCACB) to assign the resonances and obtain structural restraints.

4. Structure Calculation:

  • Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

Conclusion

¹³C labeled amino acids are a cornerstone of modern biological research, enabling scientists to unravel the complexities of metabolism, proteome dynamics, and drug action. The methodologies outlined in this technical guide provide a framework for researchers to harness the power of stable isotope labeling in their own investigations. As analytical technologies continue to advance, the applications of ¹³C labeled amino acids will undoubtedly expand, leading to new discoveries and a deeper understanding of the intricate molecular processes that govern life.

References

An In-depth Technical Guide to Metabolic Flux Analysis with 13C Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 13C-based Metabolic Flux Analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the flow of 13C-labeled compounds through metabolic pathways, researchers can gain a detailed understanding of cellular physiology, identify metabolic bottlenecks, and elucidate the mechanisms of drug action.

Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology used to determine the rates (fluxes) of intracellular metabolic reactions.[1] The use of stable isotopes, particularly 13C, has become the gold standard for these analyses, a technique known as 13C-MFA.[2] The fundamental principle of 13C-MFA involves introducing a substrate labeled with 13C into a biological system and then measuring the distribution of the 13C label in downstream metabolites.[3] This distribution pattern is a direct consequence of the activity of the metabolic pathways.

The core of 13C-MFA lies in the analysis of mass isotopomer distributions (MIDs).[4] A mass isotopomer is a molecule that differs in the number of isotopic labels it contains.[5] By measuring the relative abundance of these isotopomers using techniques like mass spectrometry, researchers can deduce the pathways a substrate has traversed and the relative rates of the reactions involved.[6][7]

A key assumption in many 13C-MFA studies is that the system is at a metabolic and isotopic steady state.[8] Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time. Isotopic steady state means that the isotopic labeling pattern of these metabolites is also stable. However, methods for isotopically non-stationary MFA (INST-MFA) have also been developed, which are particularly useful for systems that are difficult to maintain in a steady state, such as certain mammalian cell cultures.[9]

The Experimental Workflow of 13C-MFA

The successful implementation of a 13C-MFA study involves a series of well-defined steps, from experimental design to data analysis.[2][10]

G A Experimental Design (Tracer Selection) B Cell Culture & 13C Labeling A->B C Metabolite Quenching & Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Data Analysis (MID Calculation) D->E F Flux Estimation (Computational Modeling) E->F G Biological Interpretation F->G

Caption: A generalized workflow for a 13C Metabolic Flux Analysis experiment.

2.1.1. Experimental Design and Tracer Selection

The choice of the 13C-labeled substrate (tracer) is a critical first step.[11] The selection depends on the specific metabolic pathways being investigated. For studying central carbon metabolism, uniformly labeled [U-13C]glucose is often used.[12] However, to resolve specific fluxes, mixtures of differently labeled tracers or parallel labeling experiments may be necessary.[13] For instance, [1,2-13C]glucose can be used to differentiate between the pentose phosphate pathway and glycolysis.[3]

2.1.2. Cell Culturing and 13C Labeling

Adherent mammalian cells are typically seeded and grown to a desired confluency.[14] Before introducing the labeled substrate, the existing medium is removed, and the cells are washed with a medium lacking the unlabeled substrate.[14] The cells are then incubated with the medium containing the 13C-labeled substrate for a predetermined period to achieve isotopic steady state.[15] It is crucial to use dialyzed serum in the culture medium to avoid interference from unlabeled metabolites present in standard serum.[14]

2.1.3. Metabolite Quenching and Extraction

To accurately capture the metabolic state, enzymatic reactions must be stopped rapidly through a process called quenching. This is often achieved by washing the cells with a cold saline solution and then adding a cold solvent, typically a methanol-water mixture, to the culture dish.[9] The cells are then scraped, and the cell lysate containing the metabolites is collected. For separating polar and non-polar metabolites, a liquid-liquid extraction using a solvent system like methanol/water/chloroform is commonly employed.

2.1.4. Mass Spectrometry Analysis

The extracted metabolites are then analyzed by mass spectrometry (MS), most commonly coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).[12]

  • GC-MS: This technique is highly robust and provides excellent separation for many central carbon metabolites.[16] It is particularly well-suited for the analysis of amino acids derived from protein hydrolysates.[17][18] A derivatization step is usually required to make the metabolites volatile for GC analysis.[19]

  • LC-MS: LC-MS is advantageous for analyzing a wider range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization.[20]

The choice between GC-MS and LC-MS depends on the specific metabolites of interest and the analytical capabilities available.[21]

Data Presentation and Analysis

The raw data from the mass spectrometer consists of the intensities of different mass isotopologues for each measured metabolite. This data is corrected for the natural abundance of 13C to determine the mass isotopomer distribution (MID), which represents the fractional abundance of each isotopologue.[22][23]

The calculated MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion), are then used to estimate the intracellular fluxes. This is achieved using computational software packages that employ mathematical models of the metabolic network.[24] These software tools use iterative algorithms to find the set of fluxes that best fit the experimental data.

Table 1: Commonly Used Software for 13C-MFA

SoftwareKey FeaturesDeveloper/Institution
INCA Isotopomer Network Compartmental Analysis; supports stationary and non-stationary MFA.[25]Vanderbilt University
METRAN Based on the Elementary Metabolite Units (EMU) framework.[26]MIT
VistaFlux Qualitative flux analysis and visualization.[27]Agilent Technologies
13CFLUX2 High-performance simulation and analysis of 13C labeling experiments.[24]University of Siegen
OpenFlux Open-source software for modeling 13C-based metabolic flux analysis.[28]The University of Queensland

The output of the flux estimation is a flux map, which provides a quantitative overview of the metabolic activity in the cell. These maps can reveal how cells utilize different substrates, how metabolic pathways are regulated, and how metabolism is altered in response to genetic modifications or drug treatment.

Application in Drug Development: Targeting Signaling Pathways

13C-MFA is a valuable tool for understanding how signaling pathways regulate metabolism and for identifying potential drug targets. A prominent example is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and metabolism.[29]

G cluster_0 Upstream Signals cluster_1 Downstream Metabolic Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status (AMPK) Energy Status (AMPK) Energy Status (AMPK)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Nucleotide Synthesis Nucleotide Synthesis mTORC1->Nucleotide Synthesis Glycolysis Glycolysis mTORC1->Glycolysis Autophagy (Inhibition) Autophagy (Inhibition) mTORC1->Autophagy (Inhibition)

Caption: Simplified overview of the mTORC1 signaling pathway and its regulation of metabolism.

The mTORC1 complex, when activated by signals such as growth factors and amino acids, promotes anabolic processes like protein, lipid, and nucleotide synthesis, and glycolysis, while inhibiting catabolic processes like autophagy.[30][31][32] Dysregulation of mTOR signaling is implicated in various diseases, including cancer.[30] 13C-MFA can be used to quantify the metabolic reprogramming induced by mTOR inhibitors, providing insights into their mechanism of action and potential therapeutic efficacy.[33]

Quantitative Data Summary: The Warburg Effect

A classic example of metabolic reprogramming in cancer is the Warburg effect, characterized by increased glucose uptake and lactate production, even in the presence of oxygen.[34][35] 13C-MFA has been instrumental in dissecting the metabolic fluxes underlying this phenomenon.

Table 2: Representative Metabolic Fluxes in a Cancer Cell Line Exhibiting the Warburg Effect (Relative to Glucose Uptake of 100)

Reaction/PathwayRelative FluxDescription
Glucose Uptake100Rate of glucose transport into the cell.
Glycolysis (to Pyruvate)180-190High glycolytic rate is a hallmark of the Warburg effect.
Lactate Secretion80-90A large fraction of pyruvate is converted to lactate.[36]
Pyruvate Dehydrogenase (PDH)10-20Reduced entry of pyruvate into the TCA cycle.[37]
Pentose Phosphate Pathway5-15Provides precursors for nucleotide synthesis.
Anaplerosis (e.g., from Glutamine)30-50Replenishment of TCA cycle intermediates.[38]

Note: These values are illustrative and can vary significantly between different cancer cell types and experimental conditions.

This table summarizes the typical redistribution of metabolic fluxes observed in cancer cells. The high rate of glycolysis and lactate production, coupled with a reduced flux through the TCA cycle for oxidative phosphorylation, is a key feature of the Warburg effect.[36] 13C-MFA allows for the precise quantification of these and other fluxes, providing a detailed picture of cancer cell metabolism.

References

Unlocking Biomolecular Insights: A Technical Guide to Isotope-Labeled Amino Acids in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy utilizing isotope-labeled amino acids. It provides a comprehensive overview of labeling strategies, detailed experimental protocols, and the profound impact of this technology on structural biology and drug discovery. The strategic incorporation of stable isotopes like 13C, 15N, and 2H into proteins overcomes the inherent limitations of NMR, enabling the study of larger, more complex biomolecular systems at atomic resolution.

Core Principles of Isotope Labeling in Biomolecular NMR

Biomolecular NMR spectroscopy relies on the quantum mechanical property of nuclear spin. While the most abundant proton isotope (1H) is NMR-active, its high natural abundance in large biomolecules leads to severe signal overlap in the spectra, making detailed analysis challenging for proteins larger than 10 kDa.[1][2] The key NMR-active isotopes of carbon (13C) and nitrogen (15N) have very low natural abundances, necessitating their artificial enrichment in protein samples.[1] Isotope labeling addresses these challenges by replacing naturally abundant isotopes (12C, 14N) with their NMR-active counterparts (13C, 15N), a process that can increase sensitivity by up to 100-fold.[3]

This enrichment allows for the use of multidimensional heteronuclear NMR experiments that correlate the chemical shifts of different nuclei (e.g., 1H and 15N), significantly improving spectral resolution and enabling the assignment of signals to specific atoms within the protein.[1] For larger proteins (>25 kDa), deuteration (2H labeling) is often employed to reduce signal broadening caused by dipolar relaxation, further enhancing spectral quality.[4][5]

Labeling Strategies: A Tailored Approach

The choice of an isotope labeling strategy is dictated by the specific scientific question, the size of the protein, and the available production methods.[5] The primary strategies include:

  • Uniform Labeling: In this approach, the protein is produced in a medium where the sole carbon and/or nitrogen sources are 13C-glucose and 15NH4Cl, respectively. This results in the incorporation of the isotope at nearly every possible position, typically achieving over 90% enrichment.[5] Uniform labeling is the standard for de novo structure determination of small to medium-sized proteins.

  • Selective and Residue-Specific Labeling: To simplify complex spectra from larger proteins, specific types of amino acids can be isotopically labeled. This is achieved by growing the expression host in a minimal medium supplemented with one or more labeled amino acids, while the rest are unlabeled.[5] This method "turns on" signals from selected sites, making assignments more straightforward.[1][6] However, metabolic scrambling, where the cell converts one amino acid into another, can sometimes lead to unintended labeling.[1]

  • Reverse Labeling: Conversely, specific unlabeled amino acids can be added to a uniformly labeled growth medium. This effectively "turns off" the signals from those residues, helping to resolve ambiguity in crowded spectral regions.[1][6]

  • Segmental Labeling: For very large proteins or protein complexes, it is possible to label only a specific domain or segment of the protein. This is a more complex technique that often involves protein ligation or trans-splicing methods to connect labeled and unlabeled protein fragments.[5]

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data relevant to the application of isotope-labeled amino acids in biomolecular NMR.

IsotopeNatural Abundance (%)Spin (I)Use in Protein NMR
1H99.9851/2Primary nucleus observed; high sensitivity but spectral overlap issues.[1]
2H (D)0.0151Used to reduce 1H relaxation pathways and simplify spectra for large proteins.[4][7]
13C1.11/2Low natural abundance necessitates enrichment; crucial for backbone and sidechain assignments.[1]
15N0.371/2Low natural abundance necessitates enrichment; key for backbone amide assignments (e.g., in 1H-15N HSQC).[1]
Table 1: Properties of Key Isotopes in Biomolecular NMR.
Expression SystemTypical Protein Yield per Liter of CultureAdvantages for Isotope Labeling
E. coli (Minimal Media)14–25 mg (triple-labeled)Cost-effective for uniform labeling, well-established protocols.[8]
E. coli (Rich Media)50-100 mg (unlabeled)High cell density and protein yield.[9]
Cell-Free SystemsSeveral mg per ml of reaction mixtureAllows for precise amino acid-selective labeling with minimal metabolic scrambling; suitable for toxic proteins.[10][11]
Table 2: Comparison of Protein Expression Systems for Isotope Labeling.
Labeling StrategyEffect on NMR SpectraPrimary Application
Uniform 15N/13C LabelingEnables multidimensional heteronuclear experiments, resolves overlap.De novo structure determination of proteins < 25 kDa.
Perdeuteration (Uniform 2H)Reduces linewidths by minimizing 1H dipolar relaxation.[7][12]Structural studies of large proteins (> 25 kDa) and complexes.[5]
Residue-Specific LabelingSimplifies spectra by only showing signals from specific amino acid types.[1]Assignment of resonances in large proteins, studying specific functional sites.
Methyl-Specific LabelingProvides sharp signals from methyl groups, which are sensitive probes of protein structure and dynamics.Studies of very large proteins and complexes (>100 kDa).
Table 3: Impact of Different Labeling Strategies on NMR Spectra.

Experimental Protocols

This section provides detailed methodologies for key experiments in biomolecular NMR using isotope-labeled amino acids.

Uniform 15N Labeling of Proteins in E. coli

This protocol is adapted for expressing a 15N-labeled protein in E. coli using a minimal medium.

Materials:

  • M9 Minimal Media (10x stock): 60 g Na2HPO4, 30 g KH2PO4, 5 g NaCl per liter.[13]

  • 15NH4Cl (Ammonium-15N chloride)

  • 20% (w/v) Glucose solution (sterile)

  • 1 M MgSO4 (sterile)

  • 1 M CaCl2 (sterile)

  • Trace elements solution (100x, sterile)[13]

  • Biotin and Thiamin solutions (1 mg/ml, sterile)[13]

  • Appropriate antibiotic

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

Protocol:

  • Prepare 1 Liter of 15N-M9 Medium:

    • To ~850 ml of sterile, deionized water, add 100 ml of 10x M9 salts.

    • Add 1 g of 15NH4Cl as the sole nitrogen source.[14] For dual 13C/15N labeling, add 2 g of 13C-glucose as the sole carbon source instead of standard glucose.

    • Add 2 ml of 1 M MgSO4, 10 ml of 20% glucose, 0.3 ml of 1 M CaCl2, 10 ml of 100x trace elements, 1 ml of biotin, and 1 ml of thiamin.[13][14]

    • Add the appropriate antibiotic.

  • Starter Culture:

    • Inoculate a 5 ml pre-culture in a rich medium (e.g., 2xTY) with a single colony from a fresh plate and grow to a high cell density.[14]

    • In the late afternoon, inoculate a 10-100 ml starter culture of the 15N-M9 medium with the pre-culture (1:100 dilution) and grow overnight at 37°C.[14]

  • Main Culture Growth and Induction:

    • Inoculate the 1 liter of 15N-M9 medium with the overnight starter culture (1:100 dilution).[14]

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.8–1.0.[13]

    • Induce protein expression with IPTG (final concentration of 0.5-1 mM) and continue culturing for an additional 2-12 hours, often at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[13][15]

  • Cell Harvesting:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

Cell-Free Protein Expression and Labeling

Cell-free systems offer a powerful alternative for producing labeled proteins, especially for selective labeling.[10]

Materials:

  • Cell-free expression kit (e.g., wheat germ or E. coli S30 extract based).

  • Plasmid DNA or mRNA template for the protein of interest.

  • Amino acid mixture lacking the amino acid(s) to be labeled.

  • Isotope-labeled amino acid(s) (e.g., 15N-Leucine, 13C/15N-Tyrosine).

Protocol:

  • Reaction Setup:

    • The reaction is typically set up in a small volume (e.g., 25 µl to several ml).

    • Combine the cell extract, energy source (ATP, GTP), and buffer according to the manufacturer's protocol.

    • Add the amino acid mixture that is deficient in the amino acid(s) you wish to label.

    • Add the desired isotope-labeled amino acid(s) to the reaction mixture.

    • Initiate the reaction by adding the DNA or mRNA template.

  • Incubation:

    • Incubate the reaction at the temperature and for the duration recommended by the manufacturer (typically a few hours).

  • Purification and Analysis:

    • The target protein is often expressed with an affinity tag (e.g., His-tag) to facilitate purification from the reaction mixture.

    • The purified protein can then be prepared for NMR analysis. The advantage of this method is the high efficiency of incorporation and the absence of metabolic scrambling.[10]

1H-15N HSQC Experiment

The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, providing a "fingerprint" of the protein. Each peak in the 2D spectrum corresponds to a specific backbone or sidechain amide N-H group.[16]

Sample Preparation:

  • A purified, 15N-labeled protein sample at a concentration of 0.3-0.5 mM is ideal.[4]

  • The protein is dissolved in a buffered solution (e.g., 25 mM phosphate buffer), with the pH typically between 6.0 and 7.0 to minimize amide proton exchange with the solvent.[14]

  • The buffer should contain 5-10% D2O for the spectrometer's lock system.[14]

  • The total ionic strength should be kept as low as possible (ideally below 100 mM) to optimize spectrometer performance.[14]

Typical Acquisition Parameters (on a 600 MHz spectrometer):

  • Pulse Program: A standard HSQC pulse sequence with gradient selection and water suppression (e.g., hsqcetf3gpsi).

  • Dimensions: 2 (1H direct, 15N indirect).

  • Spectral Width: ~14 ppm in the 1H dimension, ~35 ppm in the 15N dimension.

  • Carrier Frequencies: Centered on the water resonance for 1H (~4.7 ppm) and in the middle of the amide region for 15N (~118 ppm).

  • Number of Points: 2048 in the direct (1H) dimension, 256-512 in the indirect (15N) dimension.

  • Number of Scans: 8-16 per increment, depending on sample concentration.

  • Temperature: 298 K (25°C).

Data Processing and Analysis:

  • The raw data is Fourier transformed, phased, and baseline corrected.

  • The resulting 2D spectrum shows correlations between the proton (1H) and nitrogen (15N) of each amide group.

  • Changes in the positions or intensities of these peaks upon addition of a ligand, for example, can be used to map binding sites and study interactions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the application of isotope-labeled amino acids for biomolecular NMR.

experimental_workflow cluster_prep 1. Sample Preparation cluster_nmr 2. NMR Analysis cluster_analysis 3. Structural & Functional Insights cloning Gene Cloning expression Protein Expression (Isotope-Labeled Media) cloning->expression purification Protein Purification expression->purification sample_prep NMR Sample Prep (Buffer, D2O) purification->sample_prep data_acq NMR Data Acquisition (e.g., 1H-15N HSQC) sample_prep->data_acq data_proc Data Processing data_acq->data_proc assignment Resonance Assignment data_proc->assignment structure_calc Structure Calculation assignment->structure_calc dynamics Dynamics Analysis assignment->dynamics interaction Interaction Mapping assignment->interaction

Caption: General workflow for biomolecular NMR using an isotope-labeled protein.

labeling_strategies cluster_uniform Uniform Labeling cluster_selective Selective Labeling cluster_reverse Reverse Labeling protein Target Protein uniform All residues labeled (e.g., 15N, 13C) protein->uniform Simplifies assignments for small proteins selective Specific residue types labeled (e.g., 15N-Leu, 15N-Val) protein->selective Reduces spectral complexity for large proteins reverse Specific residue types unlabeled in a uniformly labeled protein protein->reverse Resolves signal overlap

Caption: Logical relationships between different isotope labeling strategies.

hsqc_pathway cluster_pulse_sequence HSQC Pulse Sequence H1 1H (Proton) transfer1 Magnetization Transfer (via J-coupling) H1->transfer1 Start N15 15N (Nitrogen) evolution Chemical Shift Evolution N15->evolution H1_detect 1H (Detection) transfer1->N15 transfer2 Magnetization Transfer Back (via J-coupling) evolution->transfer2 transfer2->H1_detect End

Caption: Simplified signaling pathway of a 1H-15N HSQC NMR experiment.

Applications in Drug Development

Isotope labeling in NMR is an indispensable tool in modern drug discovery.[3] Protein-based NMR methods, which often rely on monitoring the 1H-15N HSQC spectrum of a labeled protein, are particularly powerful for fragment-based drug discovery (FBDD).[3] By observing chemical shift perturbations in the protein's HSQC spectrum upon the addition of small molecule fragments, researchers can identify binders, map their binding sites on the protein surface, and determine binding affinities. This information is critical for structure-activity relationship (SAR) studies and for guiding the optimization of fragments into potent lead compounds.[3] Furthermore, NMR can provide unique insights into protein dynamics and allosteric mechanisms, which are crucial for developing drugs that target protein-protein interactions or modulate protein function in more subtle ways than simple active site inhibition.[3]

References

Fmoc-L-Val-OH-¹³C₅: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-L-Val-OH-¹³C₅, a stable isotope-labeled amino acid crucial for advancements in peptide synthesis and quantitative proteomics. It details the necessary safety and handling procedures, summarizes its physicochemical properties, and outlines its primary applications.

Compound Identification and Properties

Fmoc-L-Val-OH-¹³C₅ is a derivative of the amino acid L-valine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the five carbon atoms of the valine residue are replaced with the heavy isotope carbon-13. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications.

Table 1: Physicochemical Properties of Fmoc-L-Val-OH-¹³C₅ and Related Compounds

PropertyFmoc-L-Val-OH-¹³C₅Fmoc-L-Val-OH-¹³C₅,¹⁵NFmoc-L-Val-OH (unlabeled)
Molecular Formula C₁₅¹³C₅H₂₁NO₄[1]C₁₅¹³C₅H₂₁¹⁵NO₄[2]C₂₀H₂₁NO₄[3][4][5]
Molecular Weight 344.35 g/mol [1][6]345.34 g/mol [2][7]339.39 g/mol [4][5][8]
CAS Number Not explicitly available for ¹³C₅ variant1217442-94-8[2][9]68858-20-8[3][4][5][6]
Appearance Solid[7]White to off-white solid[2]White to off-white solid[3][4]
Melting Point 143-145 °C (lit.)[4][7]143-145 °C (lit.)[7]144 °C[10]
Purity ≥95%[11]99% (CP)[7]
Optical Activity [α]20/D -17°, c = 1 in DMF[7][α]20/D -17°, c = 1 in DMF[7][α]20/D 17±1°, c = 1% in DMF[4]
Solubility Soluble in DMF[10]Soluble in DMSO (up to 250 mg/mL with ultrasonic and warming)[2]Solubility in methanol gives very faint turbidity[4]

Safety and Handling

While many suppliers do not classify Fmoc-L-Val-OH as a hazardous substance under Regulation (EC) No. 1272/2008, some aggregated GHS information suggests potential hazards.[8][] Therefore, it is crucial to handle this compound with the appropriate precautions in a laboratory setting.

Table 2: Hazard Identification and Precautionary Statements

HazardGHS Classification (Aggregated Data)Precautionary Measures
Skin Irritation H315: Causes skin irritation[4][]P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Eye Irritation H319: Causes serious eye irritation[4][]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory Irritation H335: May cause respiratory irritation[4][]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring safety when handling Fmoc-L-Val-OH-¹³C₅ involves a combination of engineering controls and personal protective equipment.

Safety_Handling_Workflow cluster_Controls Engineering & Administrative Controls cluster_PPE Personal Protective Equipment (PPE) cluster_Handling Handling Procedures Control1 Work in a well-ventilated area Control2 Use a chemical fume hood for dust-generating tasks Control1->Control2 PPE1 Wear safety glasses or goggles Control3 Provide appropriate exhaust ventilation Control2->Control3 PPE2 Wear a lab coat and appropriate gloves Control3->PPE1 Select PPE PPE3 Use a dust mask (e.g., N95) if needed PPE1->PPE2 Handling1 Avoid dust formation PPE2->PPE3 Handling2 Avoid contact with skin, eyes, and clothing PPE3->Handling1 Follow Procedures Handling3 Keep away from heat and ignition sources Handling1->Handling2 Handling2->Handling3 End Safe Handling Achieved Handling3->End Start Prepare to handle Fmoc-L-Val-OH-¹³C₅ Start->Control1 Assess Environment

A logical workflow for ensuring safe handling.
Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: Store refrigerated at +2°C to +8°C.[6] Keep the container tightly closed in a dry, well-ventilated place and protect from light.[2][3][6]

  • In Solvent: Once dissolved, for example in DMSO, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months.[2] Protect from light and avoid repeated freeze-thaw cycles.[2]

First Aid and Emergency Procedures

Table 3: First Aid Measures

Exposure RouteProcedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[3][8]
Skin Contact Wash off with soap and plenty of water.[3][8]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do.[3][8]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][8]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Hazardous decomposition products include oxides of carbon and nitrogen.[3]

Experimental Protocols and Applications

The primary applications of Fmoc-L-Val-OH-¹³C₅ are in Solid-Phase Peptide Synthesis (SPPS) and as an internal standard for quantitative mass spectrometry.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cornerstone technique for building peptide chains on a solid resin support.[7][8] The use of Fmoc-L-Val-OH-¹³C₅ allows for the site-specific incorporation of a labeled valine residue into a peptide sequence. This is essential for structural studies by NMR or for creating heavy-labeled peptide standards for mass spectrometry.

The synthesis follows a cyclical process of deprotection, coupling, and washing.

Fmoc_SPPS_Workflow Start Start with Resin-NH₂ Couple Couple Fmoc-AA-OH (e.g., Fmoc-L-Val-OH-¹³C₅) with HCTU/DIPEA Start->Couple Wash1 Wash with DMF Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Wash2 Wash with DMF Deprotect->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Couple Add next Fmoc-AA-OH Cleave Cleave from Resin & Remove Side-Chain Protecting Groups (e.g., TFA cocktail) Cycle->Cleave Final residue coupled End Purify Peptide Cleave->End

General workflow for Fmoc Solid-Phase Peptide Synthesis.

Detailed Methodology: Single Coupling Cycle

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) that has a free amine group. Swell the resin in a suitable solvent like dimethylformamide (DMF) for at least one hour.[3]

  • Fmoc Deprotection (if starting with a pre-loaded resin): Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF to remove residual piperidine.[3]

  • Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-L-Val-OH-¹³C₅ and a coupling agent (e.g., HCTU) in DMF. Add an excess of a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid group of the amino acid.[3]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature to form the new peptide bond.[8]

  • Washing: After the coupling reaction is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[3]

  • Repeat: The cycle of deprotection, coupling, and washing is repeated with the next desired amino acid until the full peptide sequence is assembled.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Application in Quantitative Mass Spectrometry

Stable isotope-labeled compounds are ideal internal standards for quantitative mass spectrometry because they have the same chemical properties as their natural counterparts but are distinguishable by their mass.[9][] A peptide synthesized using Fmoc-L-Val-OH-¹³C₅ can be used as a heavy internal standard to accurately quantify the corresponding unlabeled (light) endogenous peptide in a complex biological sample, such as plasma or cell lysate.[10]

Experimental Workflow: Peptide Quantification using a ¹³C-Labeled Standard

  • Sample Preparation: A known amount of the purified heavy peptide (containing the ¹³C₅-Valine) is spiked into the biological sample at the earliest stage of preparation.

  • Protein Digestion: The proteins in the sample (including the spiked heavy standard) are denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.[11]

  • Peptide Cleanup: The resulting peptide mixture is desalted and concentrated, typically using solid-phase extraction (e.g., C18 ZipTips®).

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is programmed to detect both the light (endogenous) and heavy (internal standard) versions of the target peptide.

  • Quantification: The amount of the endogenous peptide is determined by comparing the peak area of its mass signal to the peak area of the known amount of the heavy internal standard.[13] This ratio-based measurement corrects for sample loss and variations in instrument response, leading to highly accurate quantification.

Conclusion

Fmoc-L-Val-OH-¹³C₅ is a specialized chemical reagent that requires careful handling in a controlled laboratory environment. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential. Its application in solid-phase peptide synthesis and as an internal standard in mass spectrometry provides researchers with powerful tools for peptide chemistry and quantitative proteomics, enabling precise and reliable scientific discovery.

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-Val-OH-¹³C₅ in Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the utilization of Fmoc-L-Val-OH-¹³C₅ in stable isotope labeling with amino acids in cell culture (SILAC) experiments. This powerful technique enables accurate quantitative analysis of proteins and their post-translational modifications, offering valuable insights for basic research and drug development.

Introduction to SILAC and the Role of Fmoc-L-Val-OH-¹³C₅

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the differential isotopic labeling of entire proteomes.[1][2][3][4][5][6] By growing two cell populations in media that are identical except for the isotopic composition of a specific amino acid, researchers can distinguish between the proteomes of the two populations using mass spectrometry. The "light" medium contains the natural, unlabeled amino acid, while the "heavy" medium is supplemented with a stable isotope-labeled counterpart.

Fmoc-L-Val-OH-¹³C₅ is a chemically protected, heavy-isotope-labeled form of the essential amino acid L-valine. The five ¹³C atoms introduce a predictable mass shift in proteins that incorporate this amino acid, allowing for their differentiation from proteins synthesized in the presence of unlabeled L-valine. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus of the valine molecule ensures its stability during synthesis and storage. However, this protective group must be removed before the L-Valine-¹³C₅ can be utilized by the cellular machinery for protein synthesis.

Experimental Protocols

This section details the necessary steps to prepare and use Fmoc-L-Val-OH-¹³C₅ for a successful SILAC experiment. The overall workflow consists of two main phases: the adaptation phase, where cells fully incorporate the heavy amino acid, and the experimental phase, where the biological question is addressed.[1][7]

Deprotection of Fmoc-L-Val-OH-¹³C₅

The initial and critical step is the removal of the Fmoc protecting group to yield free L-Valine-¹³C₅. This is typically achieved through base-mediated cleavage.

Materials:

  • Fmoc-L-Val-OH-¹³C₅

  • Dimethylformamide (DMF)

  • Piperidine

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Protocol:

  • In a round bottom flask, dissolve the Fmoc-L-Val-OH-¹³C₅ in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the flask. A common ratio is approximately 10 mL of the piperidine solution per gram of Fmoc-amino acid.

  • Stir the mixture at room temperature. The deprotection reaction is typically rapid, often completing within 5 to 30 minutes.

  • After the reaction is complete, filter the solution to remove any solid byproducts.

  • The resulting solution contains the deprotected L-Valine-¹³C₅ in DMF/piperidine. This solution can be used to prepare the "heavy" SILAC medium. It is crucial to accurately determine the concentration of the deprotected L-Valine-¹³C₅ in the solution for precise media formulation.

Preparation of "Heavy" and "Light" SILAC Media

The formulation of the SILAC media is paramount for a successful experiment. It is essential to use a base medium that lacks the amino acid to be labeled (in this case, L-valine).

Materials:

  • L-valine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) - dialysis removes free amino acids

  • Deprotected L-Valine-¹³C₅ solution

  • Unlabeled L-valine ("light")

  • Other necessary media supplements (e.g., penicillin/streptomycin, L-glutamine)

Protocol:

  • Determine Valine Concentration: Consult the formulation of your chosen cell culture medium to find the standard concentration of L-valine. For example, standard RPMI 1640 medium contains L-valine at a concentration of 20 mg/L.

  • Prepare "Heavy" Medium: To a bottle of L-valine-free medium, add the deprotected L-Valine-¹³C₅ solution to achieve the same molar concentration as the light L-valine in the standard medium. Also, add dFBS to the desired final concentration (typically 10%) and any other required supplements.

  • Prepare "Light" Medium: To a separate bottle of L-valine-free medium, add unlabeled L-valine to the standard concentration. Add dFBS and other supplements to the same final concentrations as the "heavy" medium.

  • Sterile Filtration: Sterile-filter both the "heavy" and "light" media through a 0.22 µm filter before use.

Cell Culture and Adaptation

The adaptation phase involves culturing cells in the "heavy" and "light" SILAC media for a sufficient number of cell doublings to ensure near-complete incorporation of the respective amino acids.

Protocol:

  • Cell Seeding: Seed your cells of interest into two separate culture flasks, one containing the "heavy" SILAC medium and the other containing the "light" SILAC medium.

  • Cell Passaging: Passage the cells for at least five to six cell doublings in their respective SILAC media. This is crucial to ensure that the cellular proteome is fully labeled (>95% incorporation).

  • Monitoring Incorporation Efficiency (Optional but Recommended):

    • After 5-6 doublings, harvest a small number of cells from the "heavy" labeled population.

    • Lyse the cells and digest the proteins with trypsin.

    • Analyze the resulting peptides by mass spectrometry to determine the percentage of heavy valine incorporation. The mass shift of peptides containing valine will indicate the efficiency of labeling.

Experimental Phase and Sample Preparation

Once the cells are fully adapted to the SILAC media, the experimental treatment can be applied.

Protocol:

  • Apply Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations (typically the "heavy" labeled cells, with the "light" cells serving as the control).

  • Cell Lysis: After the treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of both the "heavy" and "light" cell lysates.

  • Mixing of Lysates: Combine equal amounts of protein from the "heavy" and "light" lysates. This step is critical as it minimizes experimental variability from downstream processing.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin. This can be done either in-solution or after separation by SDS-PAGE (in-gel digestion).

  • Peptide Desalting and Cleanup: Desalt and clean up the peptide mixture using a suitable method, such as C18 spin columns, to remove contaminants that can interfere with mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either ¹²C-valine or ¹³C₅-valine.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the peak intensities for each peptide pair reflects the relative abundance of the corresponding protein in the two cell populations.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)Log₂(Ratio)
P02768ALBLVNEVTEFAK1.5e71.4e70.93-0.10
P60709ACTBVAPEEHPVLLTEAPLNPK2.1e84.3e82.051.04
Q06830HSP90AA1VDLFNYYADETVR9.8e61.1e71.120.16
P10809HSPD1VAVKAPGFGDNR5.4e72.6e70.48-1.06
P62258TUBBVVPYPR1.2e81.3e81.080.11

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows and Pathways

Visualizing the experimental workflow and the biological pathways under investigation can greatly enhance the understanding of the experiment.

SILAC_Workflow cluster_preparation Preparation Phase cluster_cell_culture Cell Culture & Labeling Phase cluster_experiment Experimental & Analysis Phase Fmoc_Val Fmoc-L-Val-OH-13C5 Deprotection Deprotection (Piperidine/DMF) Fmoc_Val->Deprotection Heavy_Val L-Valine-13C5 Deprotection->Heavy_Val Heavy_Media Prepare 'Heavy' SILAC Medium Heavy_Val->Heavy_Media Light_Val L-Valine (Light) Light_Media Prepare 'Light' SILAC Medium Light_Val->Light_Media Heavy_Culture Culture Cells in 'Heavy' Medium (>5 doublings) Heavy_Media->Heavy_Culture Light_Culture Culture Cells in 'Light' Medium (>5 doublings) Light_Media->Light_Culture Treatment Experimental Treatment (e.g., Drug Addition) Heavy_Culture->Treatment Control Control Condition Light_Culture->Control Lysis_Heavy Cell Lysis Treatment->Lysis_Heavy Lysis_Light Cell Lysis Control->Lysis_Light Mix Mix Equal Protein Amounts Lysis_Heavy->Mix Lysis_Light->Mix Digestion Protein Digestion (Trypsin) Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for a SILAC experiment using Fmoc-L-Val-OH-¹³C₅.

Signaling_Pathway cluster_pathway Example: Growth Factor Signaling Pathway Analysis using SILAC Ligand Growth Factor (Stimulus) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization Receptor->Receptor Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruitment GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Activation Ras Ras GEF->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Phosphorylation Gene_Expression Changes in Gene Expression (Quantified by SILAC) Transcription_Factor->Gene_Expression

Caption: A simplified signaling pathway that can be investigated using SILAC.

References

Application Notes and Protocols for Fmoc-L-Val-OH-13C5 in Mammalian Cell Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular pathways that is unattainable with traditional metabolomics or proteomics alone.[1][2] Fmoc-L-Val-OH-13C5 is a stable isotope-labeled version of the essential amino acid L-valine, where all five carbon atoms are replaced with the heavy isotope ¹³C. This product serves as a precursor for generating ¹³C₅-L-Valine, a tracer used to investigate a variety of metabolic processes in mammalian cells.

When introduced into cell culture media, ¹³C₅-L-Valine is taken up by cells and incorporated into newly synthesized proteins. Additionally, its catabolism can be tracked as the ¹³C-labeled carbon backbone enters central carbon metabolism.[3][4][5] By using mass spectrometry (MS) to detect the mass shift imparted by the ¹³C atoms, researchers can quantify the contribution of valine to protein synthesis and various metabolic pools.[6][7] This approach, often part of a broader methodology known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or as a component of ¹³C-Metabolic Flux Analysis (¹³C-MFA), enables the precise measurement of metabolic pathway activity.[6][8][9]

Important Note on the Fmoc Protecting Group: this compound is supplied with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amino terminus. This group is utilized in solid-phase peptide synthesis and must be removed to generate free L-Valine-13C5 before it can be used as a metabolic tracer in cell culture.[10][11][12] The deprotection protocol is provided in the experimental section.

Applications

  • Quantifying Protein Synthesis and Turnover: By measuring the rate of ¹³C₅-Valine incorporation into the proteome, researchers can determine the synthesis rates of specific proteins or the global proteome under different experimental conditions.[13]

  • Tracing Valine Catabolism: The breakdown of valine generates key metabolic intermediates. Using ¹³C₅-Valine allows for the tracing of its carbon atoms into downstream metabolites, such as succinyl-CoA, providing insight into the activity of the tricarboxylic acid (TCA) cycle.[3][4][14]

  • Metabolic Flux Analysis (MFA): As a ¹³C-labeled substrate, ¹³C₅-Valine is a valuable tool in MFA studies to quantify the rates (fluxes) of intracellular metabolic pathways.[6][7][8][15] This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of disease progression.[4][5][16]

  • Investigating Branched-Chain Amino Acid (BCAA) Metabolism: Valine is a BCAA, and its metabolism is interconnected with that of leucine and isoleucine.[1][17] Tracing ¹³C₅-Valine can help elucidate the regulation and function of BCAA metabolic pathways in health and disease.

Data Presentation

The quantitative data obtained from ¹³C₅-Valine tracing experiments are typically presented in tables that summarize isotopic enrichment or calculated metabolic fluxes. Below are examples of how such data can be structured.

Table 1: Illustrative Isotopic Enrichment in Key Peptides

This table shows the percentage of a specific peptide that has incorporated ¹³C₅-Valine after 24 hours of labeling, comparing a control cell line to a treated cell line.

ProteinPeptide SequenceControl Cells (% ¹³C₅-Valine Incorporation)Treated Cells (% ¹³C₅-Valine Incorporation)
Hexokinase 1VGVGSFGAVIYK45.2 ± 3.162.5 ± 4.5
LDHAIVVVTAGVR52.8 ± 4.275.1 ± 5.3
HIBCHVLMGGK38.9 ± 2.925.4 ± 2.1
ATP Synthase F1FVQAGSEVSALLGR41.5 ± 3.540.8 ± 3.8

Data are representative and presented as mean ± standard deviation.

Table 2: Illustrative Metabolic Fluxes Determined Using ¹³C₅-Valine

This table presents calculated metabolic fluxes for key pathways related to valine metabolism, showing how an experimental treatment can alter pathway activity. Fluxes are normalized to the glucose uptake rate.

Metabolic Reaction/PathwayControl Cells (Normalized Flux)Treated Cells (Normalized Flux)
Valine uptake0.25 ± 0.020.35 ± 0.03
Valine -> Protein Synthesis0.18 ± 0.010.28 ± 0.02
Valine -> Succinyl-CoA (TCA Cycle)0.07 ± 0.010.06 ± 0.01
Pyruvate -> Acetyl-CoA0.85 ± 0.051.20 ± 0.08
Glutamine -> α-Ketoglutarate0.40 ± 0.030.38 ± 0.04

Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Fmoc group to generate L-Valine-13C5 suitable for cell culture.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve this compound in DMF.

  • Add 20% (v/v) piperidine to the solution.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a small amount of deionized water.

  • Acidify the solution to pH ~2 with 1M HCl.

  • Wash the aqueous solution with diethyl ether three times to remove the dibenzofulvene-piperidine adduct.

  • Neutralize the aqueous layer with a saturated NaHCO₃ solution.

  • Freeze the aqueous solution and lyophilize to obtain solid L-Valine-13C5.

  • Verify the purity and identity of the product using mass spectrometry and NMR.

Protocol 2: ¹³C₅-Valine Metabolic Labeling in Mammalian Cells

This protocol outlines the general procedure for labeling mammalian cells with ¹³C₅-Valine.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Valine-free medium

  • L-Valine-13C5 (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Media Preparation: Prepare the labeling medium by supplementing L-Valine-free medium with the desired concentration of L-Valine-13C5 and other essential amino acids, vitamins, and dFBS. The concentration of L-Valine-13C5 should be the same as the L-Valine concentration in the standard medium.

  • Cell Culture: Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

  • Labeling Initiation:

    • Aspirate the standard medium from the cell culture plates.

    • Wash the cells twice with pre-warmed sterile PBS.

    • Add the pre-warmed ¹³C₅-Valine labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for the desired period. The time required to reach isotopic steady state can vary depending on the cell type and the specific metabolic pathways being investigated, but a 24-hour incubation is a common starting point.[1]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer containing protease inhibitors to the plate.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream analysis.

Protocol 3: Sample Preparation for Mass Spectrometry-Based Proteomics

This protocol describes the preparation of protein lysates for analysis of ¹³C₅-Valine incorporation.

Materials:

  • Cell lysate from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate, 50 mM

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) from the lysate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The mass spectrometer will detect pairs of peptides with and without the ¹³C₅-Valine label, allowing for the quantification of incorporation.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_labeling Cell Culture & Labeling cluster_analysis Analysis Fmoc_Val This compound Deprotection Fmoc Deprotection (Protocol 1) Fmoc_Val->Deprotection Val_13C5 L-Valine-13C5 Deprotection->Val_13C5 Labeling Metabolic Labeling (Protocol 2) Val_13C5->Labeling Culture Grow Mammalian Cells Culture->Labeling Harvest Cell Harvest & Lysis Labeling->Harvest Digestion Protein Digestion (Protocol 3) Harvest->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (MFA, Incorporation Rate) LCMS->Data

Caption: Experimental workflow for using this compound.

valine_metabolism Valine ¹³C₅-Valine (from media) Protein ¹³C₅-Labeled Proteins Valine->Protein KIV α-Ketoisovalerate-¹³C₅ Valine->KIV Transamination (BCAT) IsobutyrylCoA Isobutyryl-CoA-¹³C₄ KIV->IsobutyrylCoA Oxidative Decarboxylation (BCKDH) (-¹³CO₂) PropionylCoA Propionyl-CoA-¹³C₃ IsobutyrylCoA->PropionylCoA Series of reactions SuccinylCoA Succinyl-CoA-¹³C₃ PropionylCoA->SuccinylCoA Carboxylation & Isomerization TCA TCA Cycle SuccinylCoA->TCA

Caption: Simplified metabolic fate of ¹³C₅-Valine in mammalian cells.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-L-Val-OH-¹³C₅ for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative proteomics is a critical field for understanding cellular processes, identifying disease biomarkers, and developing new therapeutics. A gold-standard technique for precise and accurate protein quantification is stable isotope dilution mass spectrometry (SID-MS).[1] This method involves spiking a known quantity of a stable isotope-labeled (heavy) peptide into a biological sample. This heavy peptide serves as an ideal internal standard, as it is chemically identical to its natural (light) counterpart but distinguishable by mass.[2] By comparing the mass spectrometry signal intensities of the heavy and light peptide pairs, one can accurately determine the absolute or relative quantity of the target protein from which the peptide was derived.[1][3]

Fmoc-L-Val-OH-¹³C₅ is a key reagent for synthesizing these heavy peptide standards.[4] It is an L-valine amino acid where the five carbon atoms in its structure have been replaced with the heavy ¹³C isotope. The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it directly compatible with the most common method for peptide synthesis: Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] This application note provides detailed protocols for synthesizing a heavy-labeled peptide using Fmoc-L-Val-OH-¹³C₅, preparing a biological sample with this standard, and performing quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Synthesis of a Heavy-Labeled Peptide via Fmoc-SPPS

This protocol outlines the manual synthesis of a custom peptide standard incorporating Fmoc-L-Val-OH-¹³C₅. Automated synthesizers can also be used following similar chemical principles.[2]

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other appropriate resin)

  • Fmoc-L-Val-OH-¹³C₅

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water (HPLC or MS grade)

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 15-30 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Activate the first C-terminal Fmoc-amino acid using a coupling reagent (e.g., HBTU/DIPEA in DMF) and add it to the resin. Allow the reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.

  • Chain Elongation (Iterative Steps):

    • Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF. Wash thoroughly with DMF.

    • Coupling: Activate the next Fmoc-amino acid (e.g., Fmoc-L-Val-OH-¹³C₅) and couple it to the growing peptide chain as in Step 3.

    • Repeat these deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.

    • Add the cleavage cocktail (e.g., 95% TFA) to the resin to cleave the peptide from the resin and remove side-chain protecting groups.[2] Incubate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the peptide solution from the resin beads.

    • Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Validation: Confirm the mass of the purified heavy-labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure successful incorporation of the ¹³C₅-Valine.

Peptide_Synthesis_Workflow start Start: Fmoc-Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine) swell->deprotect1 couple_aa 3. Couple Next Fmoc-AA deprotect1->couple_aa Chain Elongation couple_heavy 4. Couple Fmoc-L-Val-OH-¹³C₅ deprotect1->couple_heavy Incorporate Label couple_aa->deprotect1 loop_node Repeat Steps 2 & 3 for remaining AAs couple_heavy->deprotect1 cleave 5. Cleavage & Deprotection (TFA) loop_node->cleave purify 6. RP-HPLC Purification cleave->purify validate 7. MS Validation purify->validate end_node End: Purified Heavy Peptide validate->end_node MS_Analysis_Workflow sample Biological Sample (e.g., Cell Lysate) combine 1. Combine & Spike-In sample->combine standard Synthesized ¹³C₅-Val Heavy Peptide standard->combine reduce_alkylate 2. Reduction (DTT) & Alkylation (IAA) combine->reduce_alkylate digest 3. Proteolytic Digestion (Trypsin) reduce_alkylate->digest desalt 4. Peptide Desalting (C18 SPE) digest->desalt lcms 5. LC-MS/MS Analysis (SRM / MRM) desalt->lcms data 6. Data Analysis lcms->data quant Result: Absolute Quantification data->quant

References

Application Notes and Protocols for Fmoc-L-Val-OH-¹³C₅ Deprotection and Cleavage in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from ¹³C₅-labeled L-Valine (Fmoc-L-Val-OH-¹³C₅) and the subsequent cleavage of the synthesized peptide from the solid-phase resin. The inclusion of isotopically labeled amino acids like Fmoc-L-Val-OH-¹³C₅ is a critical technique in quantitative proteomics and drug development for use as internal standards in mass spectrometry-based assays. The protocols provided are standard for Fmoc-based solid-phase peptide synthesis (SPPS) and are directly applicable to peptides containing Fmoc-L-Val-OH-¹³C₅, as the isotopic labeling does not alter the chemical reactivity of the protecting groups or the peptide backbone.

Fmoc Deprotection

The Fmoc protecting group is a base-labile protecting group for the α-amino group of amino acids. Its removal is a critical step in the iterative cycle of peptide chain elongation in SPPS. The most common method for Fmoc deprotection is treatment with a solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).

Standard Fmoc Deprotection Protocol

This protocol describes the manual deprotection of the Fmoc group from a peptide-resin.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Solvent Removal: Drain the DMF from the vessel.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture for 5-10 minutes at room temperature.

  • Draining: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.[1]

  • Draining: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • DCM Wash (Optional): Perform a final wash with DCM to prepare the resin for the next coupling step.

Alternative Fmoc Deprotection Reagents

While piperidine is the most common reagent, alternatives can be advantageous in specific situations, such as minimizing aspartimide formation.

ReagentConcentration & SolventTypical Reaction TimeNotes
Piperidine20% in DMF2 x (5-10 min)Standard and most widely used method.[1][2]
4-Methylpiperidine (4-MePip)20% in DMFSimilar to piperidineA less volatile and often preferred alternative to piperidine.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% DBU, 2% piperidine in DMF2 x 5 minA non-nucleophilic base, often used for fast deprotections. The small amount of piperidine acts as a scavenger for dibenzofulvene.[3]

Peptide Cleavage from the Resin

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

Standard Cleavage Protocol for Peptides with ¹³C₅-Valine

This protocol is suitable for most peptides synthesized on Wang or Rink Amide resins.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (see table below for composition)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas source

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.

  • Cleavage Cocktail Addition: In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dry peptide-resin in a suitable reaction vessel (e.g., a glass scintillation vial). Use approximately 10 mL of cocktail per gram of resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate under a gentle stream of nitrogen or by rotary evaporation.

  • Ether Precipitation: Add cold diethyl ether to the concentrated filtrate to precipitate the crude peptide.

  • Pelleting: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove the scavengers and dissolved protecting group fragments.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

  • Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Common Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that require specific scavengers.

Cocktail NameComposition (v/v/w)ScavengersPrimary Use
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Water, Phenol, Thioanisole, EDTA robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[4]
TFA/TIS/Water TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)TIS, WaterA common and effective cocktail for many peptides, particularly those containing Arg(Pbf) and Trp(Boc).[1][4]
TFA/DCM TFA / Dichloromethane (DCM) (1:1)NoneFor cleavage from very acid-labile resins where side-chain protecting groups are to be retained.

Experimental Workflows

The following diagrams illustrate the logical flow of the Fmoc deprotection and peptide cleavage processes.

Fmoc_Deprotection_Workflow start Fmoc-Protected Peptide-Resin swell Swell Resin in DMF start->swell deprotect1 Add 20% Piperidine/DMF (5-10 min) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 deprotect2 Add 20% Piperidine/DMF (15-20 min) wash1->deprotect2 wash2 Thoroughly Wash with DMF deprotect2->wash2 end N-Terminally Deprotected Peptide-Resin wash2->end

Caption: Workflow for Fmoc deprotection of a peptide-resin.

Peptide_Cleavage_Workflow start Dry Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., Reagent K) start->add_cocktail react React for 2-3 hours at Room Temperature add_cocktail->react filter_concentrate Filter and Concentrate the Filtrate react->filter_concentrate precipitate Precipitate Peptide with Cold Ether filter_concentrate->precipitate wash_dry Wash Pellet with Ether and Dry precipitate->wash_dry end Crude Peptide wash_dry->end

Caption: Workflow for peptide cleavage and initial workup.

Signaling Pathways and Logical Relationships

The chemical transformations during Fmoc deprotection and cleavage follow well-defined reaction pathways.

Deprotection_Mechanism cluster_deprotection Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Piperidine Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Deprotected_Peptide H₂N-Peptide-Resin Intermediate->Deprotected_Peptide - CO₂ DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenger)

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

Cleavage_Logic cluster_cleavage Logic of Peptide Cleavage and Deprotection Peptide_Resin Protected Peptide on Resin Cleavage_Products Cleaved Peptide + Protecting Group Cations Peptide_Resin->Cleavage_Products + TFA TFA Trifluoroacetic Acid (TFA) Scavengers Scavengers (e.g., TIS, Water) Final_Peptide Deprotected Peptide Cleavage_Products->Final_Peptide Trapped_Cations Trapped Cations Cleavage_Products->Trapped_Cations + Scavengers

Caption: Logical relationships in acid-mediated peptide cleavage.

References

Unlocking New Frontiers in Drug Discovery: Applications of Fmoc-L-Val-OH-13C5

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-L-Val-OH-13C5, a stable isotope-labeled form of the amino acid valine, is a powerful tool in modern drug discovery and development. Its integration into synthetic and analytical workflows provides researchers with unparalleled precision in peptide synthesis, metabolic pathway analysis, and quantitative proteomics. These applications are critical for understanding disease mechanisms, identifying novel drug targets, and optimizing therapeutic candidates.

This document provides detailed application notes and protocols for the utilization of this compound in key areas of pharmaceutical research. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling to accelerate their research and development efforts.

Application 1: High-Fidelity Peptide Synthesis and Structural Analysis

Stable isotope-labeled amino acids are instrumental in the synthesis of peptides for various research and therapeutic purposes. The incorporation of this compound into a peptide sequence allows for its use as an internal standard in quantitative mass spectrometry-based assays, facilitating precise pharmacokinetic and pharmacodynamic studies. Furthermore, the 13C label serves as a valuable probe in nuclear magnetic resonance (NMR) spectroscopy for the detailed structural elucidation of peptide-based drugs and their interactions with biological targets.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide incorporating a 13C5-labeled valine residue.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for this compound and other amino acids):

    • Dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Quantitative Data: Representative Peptide Synthesis Yield
Peptide SequenceResin TypeScale (mmol)Coupling Efficiency (per step)Overall Yield (%)Purity (%)
Ac-Tyr-Val-Gly-Phe-Leu-NH2Rink Amide0.1>99%75>98
H-Ala-Val(13C5) -Gly-NH2Rink Amide0.1>99%82>99

This table presents representative data for Fmoc-SPPS. Actual yields and purities will vary depending on the specific peptide sequence and synthesis conditions.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Application 2: Tracing Metabolic Pathways in Drug Discovery

Metabolic reprogramming is a hallmark of many diseases, including cancer.[1][2] 13C Metabolic Flux Analysis (MFA) using labeled substrates like 13C5-L-valine allows for the precise quantification of metabolic pathway activities.[3][4][5] This provides critical insights into disease-specific metabolic vulnerabilities that can be targeted for therapeutic intervention. Tracing the metabolism of 13C5-L-valine can elucidate the contribution of branched-chain amino acid (BCAA) catabolism to central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, which is often dysregulated in cancer.[6]

Experimental Protocol: 13C Metabolic Flux Analysis in Cancer Cells

This protocol describes a general workflow for tracing the metabolism of 13C5-L-valine in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma)

  • Cell culture medium deficient in valine

  • 13C5-L-Valine

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold, 80%)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cancer cells to the desired confluency.

    • Replace the standard culture medium with valine-free medium supplemented with a known concentration of 13C5-L-Valine.

    • Incubate the cells for a time course (e.g., 0, 6, 12, 24 hours) to allow for the incorporation of the labeled valine into intracellular metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using an LC-MS system capable of resolving and detecting the 13C-labeled isotopologues of downstream metabolites.

    • Acquire data in full scan mode to identify all labeled species and in targeted selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for precise quantification.

  • Data Analysis:

    • Identify and quantify the mass isotopologues of key metabolites in the valine catabolism pathway (e.g., succinyl-CoA, other TCA cycle intermediates).

    • Calculate the fractional contribution of valine to these metabolite pools.

    • Use metabolic modeling software to calculate intracellular metabolic fluxes.

Quantitative Data: Isotopic Enrichment in Cancer Cells
MetaboliteTime (hours)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)M+4 Abundance (%)M+5 Abundance (%)
Valine 24528153040
Succinyl-CoA 2470108750
Citrate 248554330

This table presents hypothetical but representative data illustrating the expected 13C enrichment in key metabolites following incubation with 13C5-L-valine.

Signaling Pathway: Valine Catabolism and Entry into the TCA Cycle

Valine_Metabolism Valine L-Valine (13C5) a_Keto α-Ketoisovalerate Valine->a_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA a_Keto->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA (13C4) Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathway of L-valine to succinyl-CoA.

Application 3: Accurate Quantification of Peptides and Proteins

The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification of peptides and proteins by mass spectrometry.[7][8] A synthetic peptide containing this compound can be used as an internal standard for the quantification of its unlabeled analogue in complex biological matrices such as plasma or tissue homogenates. This approach, known as the stable isotope dilution (SID) method, corrects for variability in sample preparation, chromatographic separation, and mass spectrometric detection, leading to highly reliable quantitative data.[9][10]

Experimental Protocol: LC-MS/MS Quantification of a Target Peptide

This protocol provides a general procedure for the quantification of a target peptide using a 13C5-valine labeled internal standard.

Materials:

  • Biological sample (e.g., plasma) containing the target peptide

  • 13C5-Valine labeled synthetic peptide internal standard (IS)

  • Acetonitrile

  • Formic acid

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Solid-phase extraction (SPE) cartridges (optional)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological samples.

    • Spike a known amount of the 13C5-Valine labeled IS into each sample, calibrator, and quality control sample.

    • Perform protein precipitation by adding a solution like TCA or a high concentration of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • (Optional) Further purify the supernatant containing the peptide and IS using SPE.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate RP-HPLC column coupled to a tandem mass spectrometer.

    • Develop a chromatographic method to separate the target peptide and IS from other matrix components.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ion selection, collision energy) for the sensitive and specific detection of both the target peptide and the IS.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for the target peptide and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.

    • Determine the concentration of the target peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data: Representative Calibration Curve Parameters
AnalyteInternal StandardConcentration Range (ng/mL)Linear Regression (R²)Lower Limit of Quantification (LLOQ) (ng/mL)
Peptide XPeptide X with 13C5-Val1 - 1000>0.9951
Peptide YPeptide Y with 13C5-Val0.5 - 500>0.9980.5

This table shows typical performance characteristics of an LC-MS/MS quantification method using a stable isotope-labeled internal standard.

Workflow for Quantitative LC-MS/MS Analysis

LCMS_Workflow Sample_Prep Sample Preparation (Spike IS, Protein Precipitation) SPE Solid-Phase Extraction (Optional) Sample_Prep->SPE LC_Separation LC Separation (RP-HPLC) Sample_Prep->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio, Calibration Curve) MS_Detection->Data_Analysis Quantification Quantification of Target Peptide Data_Analysis->Quantification

Caption: Workflow for peptide quantification by LC-MS/MS.

References

Application Notes and Protocols: Fmoc-L-Val-OH-¹³C₅ as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is crucial in various fields, including clinical diagnostics, proteomics, and drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a powerful tool for this purpose due to its high sensitivity and selectivity. The use of stable isotope-labeled (SIL) internal standards is a key strategy to improve the accuracy and precision of quantitative LC-MS/MS methods.[1] These standards, which are chemically identical to the analyte but have a different mass, are added to samples at a known concentration to correct for variations in sample preparation, chromatography, and ionization.[1]

This document provides detailed application notes and protocols for the use of Fmoc-L-Val-OH-¹³C₅ as an internal standard for the quantitative analysis of valine and other amino acids by LC-MS/MS. The 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization of the primary and secondary amine groups of amino acids enhances their chromatographic retention on reversed-phase columns and improves ionization efficiency.[2][3]

Physicochemical Properties of Fmoc-L-Val-OH-¹³C₅

A thorough understanding of the physicochemical properties of the internal standard is essential for its effective use.

PropertyValue
Chemical Formula C₁₅¹³C₅H₂₁NO₄
Molecular Weight 344.35 g/mol
Isotopic Purity Typically ≥99% for ¹³C
Appearance White to off-white solid
Storage Conditions Store at -20°C, protected from light

Experimental Protocols

The following protocols provide a general framework for the use of Fmoc-L-Val-OH-¹³C₅ as an internal standard. Optimization may be required for specific sample matrices and instrumentation.

Preparation of Stock Solutions
  • Fmoc-L-Val-OH-¹³C₅ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fmoc-L-Val-OH-¹³C₅ and dissolve it in 1 mL of acetonitrile. Store at -20°C.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Fmoc-Cl Derivatization Reagent (15 mM): Dissolve 4.2 mg of Fmoc-Cl in 1 mL of acetonitrile. This solution should be prepared fresh daily.

  • Borate Buffer (0.2 M, pH 8.0): Dissolve 1.24 g of boric acid in 90 mL of deionized water, adjust the pH to 8.0 with 1 M NaOH, and bring the final volume to 100 mL.

Sample Preparation and Derivatization

This protocol is suitable for plasma samples. For other matrices, appropriate modifications may be necessary.

  • Protein Precipitation and Internal Standard Spiking: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the working internal standard solution of Fmoc-L-Val-OH-¹³C₅ (final concentration of the internal standard should be optimized based on the expected analyte concentration).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 0.2 M borate buffer (pH 8.0).

    • Add 50 µL of 15 mM Fmoc-Cl solution in acetonitrile.

    • Vortex immediately and incubate at room temperature for 15 minutes. The derivatization reaction is typically complete within 5 minutes.[2][3]

  • Quenching: Add 20 µL of 0.1 M glycine solution to quench the excess Fmoc-Cl. Vortex and let it stand for 5 minutes.

  • Acidification: Add 10 µL of 1 M HCl to acidify the sample.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate is Fmoc-L-Val-OH-13C5 Internal Standard is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant derivatize Fmoc-Cl Derivatization supernatant->derivatize quench Quenching (Glycine) derivatize->quench acidify Acidification (HCl) quench->acidify filter Filtration acidify->filter hplc_vial HPLC Vial filter->hplc_vial lcms LC-MS/MS System hplc_vial->lcms data Data Acquisition (MRM Mode) lcms->data processing Data Processing data->processing quantification Quantification processing->quantification

Experimental workflow for amino acid analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for Fmoc-L-Valine and its ¹³C₅-labeled internal standard need to be determined by infusing the individual standards into the mass spectrometer. The precursor ion will be the [M+H]⁺ or [M-H]⁻ of the derivatized amino acid. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

  • Expected Precursor Ion for Fmoc-L-Val-OH ([M+H]⁺): m/z 340.15

  • Expected Precursor Ion for Fmoc-L-Val-OH-¹³C₅ ([M+H]⁺): m/z 345.17

A common fragmentation pathway for Fmoc-derivatized amino acids involves the loss of the Fmoc group (m/z 179.1). Therefore, a likely transition to monitor would be:

  • Fmoc-L-Val-OH: 340.15 -> 179.1

  • Fmoc-L-Val-OH-¹³C₅: 345.17 -> 179.1 (or a fragment containing the labeled carbons)

It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.

Data Analysis and Quantification

The concentration of valine in the sample is determined by calculating the peak area ratio of the analyte (Fmoc-L-Val-OH) to the internal standard (Fmoc-L-Val-OH-¹³C₅). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.

G cluster_data Data Processing cluster_calibration Calibration cluster_quant Quantification peak_integration Peak Integration (Analyte and IS) area_ratio Calculate Peak Area Ratio (Analyte / IS) cal_curve Construct Calibration Curve (Area Ratio vs. Concentration) area_ratio->cal_curve concentration Determine Analyte Concentration area_ratio->concentration cal_standards Analyze Calibration Standards cal_standards->cal_curve cal_curve->concentration sample_analysis Analyze Unknown Samples sample_analysis->area_ratio

Quantitative data analysis workflow.

Performance Characteristics

The use of Fmoc-L-Val-OH-¹³C₅ as an internal standard in combination with Fmoc-Cl derivatization provides excellent analytical performance.

ParameterTypical Performance
Linearity r² > 0.99 over a wide concentration range (e.g., 1 to 1000 ng/mL)
Precision (RSD) < 15% for intra- and inter-day precision[2][3]
Accuracy (% Recovery) 85 - 115%
Limit of Quantification (LOQ) Low pmol to fmol range on column[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal Intensity Incomplete derivatizationEnsure fresh Fmoc-Cl solution and correct pH of the borate buffer.
Ion suppressionOptimize chromatographic separation to avoid co-elution with matrix components.
Poor Peak Shape Column degradationUse a guard column and ensure proper mobile phase preparation.
Inappropriate mobile phaseOptimize mobile phase composition and gradient.
High Variability Inconsistent sample preparationEnsure accurate and precise pipetting, especially of the internal standard.
Instability of derivatized sampleAnalyze samples promptly after derivatization.

Conclusion

Fmoc-L-Val-OH-¹³C₅ is a highly effective internal standard for the accurate and precise quantification of valine and other amino acids in complex biological matrices by LC-MS/MS. The Fmoc-Cl derivatization enhances the analytical performance, and the stable isotope-labeled internal standard effectively corrects for experimental variability. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable quantitative amino acid analysis in their laboratories.

References

Troubleshooting & Optimization

Improving Fmoc-L-Val-OH-13C5 coupling efficiency in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-L-Val-OH-¹³C₅ in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of peptides containing this sterically hindered, isotopically labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-L-Val-OH-¹³C₅ coupling challenging?

Fmoc-L-Val-OH is a β-branched amino acid, which presents significant steric hindrance around the α-carbon. This bulkiness can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling. The presence of five ¹³C atoms does not significantly alter the steric bulk, but it is crucial to ensure that the coupling conditions are robust enough to overcome the inherent difficulty of coupling valine.

Q2: Does the ¹³C₅ isotopic labeling affect coupling efficiency?

While the primary challenge is steric hindrance, a subtle kinetic isotope effect (KIE) may be at play. Replacing ¹²C with ¹³C can slightly slow down reaction rates where the carbon atom is directly involved in bond-breaking or bond-forming events in the rate-determining step. In amide bond formation, this effect is generally small for carbon isotopes but could contribute to slightly slower coupling kinetics compared to the unlabeled counterpart.[1] Therefore, optimized protocols for unlabeled Fmoc-L-Val-OH are a good starting point, but may require minor adjustments for the labeled version.

Q3: When should I suspect incomplete coupling of Fmoc-L-Val-OH-¹³C₅?

Incomplete coupling should be suspected if you observe:

  • A positive result from a qualitative monitoring test (e.g., Kaiser test) after the coupling step.[2][3]

  • The appearance of deletion sequences (peptide lacking the valine residue) in the final mass spectrometry analysis of the crude product.[4][5][6]

  • Low yield of the desired peptide.[7]

Q4: What is "double coupling" and when should I use it?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents.[7] This strategy is highly recommended for sterically hindered amino acids like Fmoc-L-Val-OH-¹³C₅ to drive the reaction to completion and maximize the yield of the desired peptide.[8]

Q5: What is "capping" and how does it relate to difficult couplings?

Capping is the process of acetylating any unreacted free amines on the peptide chain after a coupling step.[2][9][10][11] This is crucial when a difficult coupling, such as with Fmoc-L-Val-OH-¹³C₅, is incomplete even after double coupling. Capping prevents the unreacted amine from coupling with the subsequent amino acid in the sequence, which would result in a deletion peptide that can be difficult to separate during purification.[2][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of Fmoc-L-Val-OH-¹³C₅.

Problem Potential Cause Recommended Solution
Positive Kaiser Test after a single coupling Incomplete acylation due to steric hindrance.Perform a second "double coupling" with fresh reagents. Consider extending the coupling time for the second coupling.[7][8]
Positive Kaiser Test after double coupling Severe aggregation of the growing peptide chain, preventing reagent access.1. Capping: Immediately cap the unreacted amines with acetic anhydride.[2][9][11] 2. Solvent Change: For subsequent couplings, consider switching from DMF to NMP or using a solvent mixture like DCM/DMF.[12][13] 3. Chaotropic Agents: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[8]
Low final peptide yield with significant deletion sequence (-Val) Inefficient coupling and no capping of unreacted amines.Implement a standard protocol of double coupling for Fmoc-L-Val-OH-¹³C₅. If the problem persists, incorporate a capping step after the second coupling. Monitor each step with a qualitative test.[7]
Presence of side products with unexpected mass Potential side reactions related to the coupling reagents or prolonged reaction times.1. Optimize Coupling Reagent: Switch to a more efficient coupling reagent like HATU or HBTU.[14] 2. Control Reaction Time: Avoid excessively long coupling times, especially with highly reactive reagents, to minimize side reactions.

Experimental Protocols

Protocol 1: Standard Double Coupling of Fmoc-L-Val-OH-¹³C₅ using HATU

This protocol is recommended for the routine coupling of Fmoc-L-Val-OH-¹³C₅.

Reagents:

  • Fmoc-L-Val-OH-¹³C₅ (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • First Coupling: a. In a clean reaction vessel, dissolve Fmoc-L-Val-OH-¹³C₅ and HATU in DMF or NMP. b. Add DIPEA to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. e. Wash the resin thoroughly with DMF or NMP.

  • Monitoring: a. Take a small sample of the resin and perform a Kaiser test.[2] b. If the test is negative (beads are colorless or yellowish), proceed to the deprotection of the Fmoc group for the next amino acid. c. If the test is positive (beads are blue), proceed to the second coupling.

  • Second Coupling (Double Coupling): a. Prepare a fresh solution of activated Fmoc-L-Val-OH-¹³C₅ as described in step 1. b. Add the fresh solution to the resin. c. Allow the second coupling to proceed for 1-2 hours. d. Wash the resin thoroughly with DMF or NMP.

  • Final Monitoring and Capping (if necessary): a. Perform a second Kaiser test. b. If the test is negative, proceed with the synthesis. c. If the test remains positive, it is crucial to cap the unreacted amines using Protocol 2 before proceeding to the next deprotection step.

Protocol 2: Capping of Unreacted Amines

This protocol should be used if a positive Kaiser test is observed after double coupling.

Reagents:

  • Acetic Anhydride

  • Pyridine or DIPEA

  • DMF

Procedure:

  • Prepare the capping solution: a mixture of acetic anhydride and pyridine (or DIPEA) in DMF. A common ratio is 10:5:85 (acetic anhydride:base:DMF).

  • Add the capping solution to the peptide-resin.

  • Allow the capping reaction to proceed for 30 minutes at room temperature.

  • Wash the resin extensively with DMF to remove all traces of the capping reagents.

  • Perform a final Kaiser test to confirm the absence of free amines (beads should be colorless or yellowish).

Visualizing Workflows

Standard Coupling and Monitoring Workflow

This diagram illustrates the decision-making process for a standard coupling reaction.

G A Start: Deprotected Peptide-Resin B Perform First Coupling (Fmoc-L-Val-OH-¹³C₅ + Coupling Reagents) A->B C Wash Resin B->C D Perform Kaiser Test C->D E Kaiser Test Result? D->E F Negative E->F G Positive E->G H Proceed to Fmoc Deprotection for next amino acid F->H I Proceed to Double Coupling Workflow G->I

Standard Coupling and Monitoring Workflow
Double Coupling and Capping Workflow

This diagram outlines the steps to take when a single coupling is insufficient.

G A Start: Positive Kaiser Test after First Coupling B Perform Second Coupling (Double Coupling) with fresh reagents A->B C Wash Resin B->C D Perform Kaiser Test C->D E Kaiser Test Result? D->E F Negative E->F G Positive E->G H Proceed to Fmoc Deprotection for next amino acid F->H I Perform Capping (Acetic Anhydride) G->I J Wash Resin I->J K Proceed to Fmoc Deprotection for next amino acid J->K

Double Coupling and Capping Workflow

References

Technical Support Center: Fmoc Deprotection of Isotopically Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the Fmoc deprotection of 13C labeled valine and other sterically hindered amino acids in solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptom: Lower than expected yield of the final peptide, presence of deletion sequences (missing the 13C labeled valine), or a persistent Fmoc group detected by UV monitoring of the piperidine washes.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Steric Hindrance: The bulky side chain of valine can physically block the piperidine base from accessing the Fmoc group.Increase deprotection time and/or temperature. Use a stronger base system.1. Extended Deprotection: Increase the standard 20% piperidine/DMF treatment from a single 20-minute reaction to two cycles of 10-15 minutes each. 2. Elevated Temperature: Perform the deprotection step at a moderately elevated temperature (e.g., 30-35°C) to increase reaction kinetics. 3. Stronger Base: Utilize a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF.[1][2] DBU is a non-nucleophilic base that can enhance deprotection efficiency.[2][3] Caution: DBU can promote aspartimide formation if Asp residues are present.[3][4]
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like valine, can aggregate on the resin, preventing reagent access.[2][5][6]Improve resin swelling and disrupt secondary structures.1. Solvent Modification: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences.[2] Alternatively, add chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl) to the deprotection solution to disrupt hydrogen bonding.[2] 2. "Magic Mixture": For severe aggregation, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate for both deprotection and coupling steps.
Insufficient Reagent: The concentration or volume of the piperidine solution may be inadequate for the scale of the synthesis.Ensure a sufficient excess of piperidine is used.Use a minimum of 10 mL of 20% piperidine in DMF per gram of resin for each deprotection step.[7]
Issue 2: Side Reactions During Deprotection

Symptom: Presence of unexpected peaks in the HPLC analysis of the crude peptide, corresponding to byproducts with masses different from the target peptide.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, particularly prevalent with proline as one of the first two residues, leading to cleavage from the resin.[2][8]Use a sterically hindered resin or pre-coupled dipeptides.1. Resin Choice: Start the synthesis on a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[2] 2. Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide stage on the resin.
Aspartimide Formation: For sequences containing Asp residues, the peptide backbone can undergo a base-catalyzed cyclization to form a succinimide ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[2][9]Modify the deprotection cocktail.Add 0.1 M HOBt (Hydroxybenzotriazole) to the 20% piperidine/DMF deprotection solution. This has been shown to reduce the rate of aspartimide formation.[2]
Piperidine Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc deprotection can sometimes react with nucleophilic side chains if not efficiently scavenged by piperidine.Ensure a sufficient concentration of piperidine.Maintain the piperidine concentration at 20% (v/v) in DMF to act as an effective scavenger for the DBF byproduct.[10][11]

Frequently Asked Questions (FAQs)

Q1: Does the 13C labeling of valine affect the Fmoc deprotection step?

A1: The isotopic labeling itself does not significantly alter the chemical reactivity or steric properties of the valine residue. Therefore, the challenges encountered are the same as those for unlabeled valine, primarily related to its steric bulk and hydrophobicity, which can lead to incomplete deprotection and aggregation. The troubleshooting strategies for unlabeled valine are directly applicable.

Q2: How can I monitor the completeness of the Fmoc deprotection?

A2: The Fmoc group has a strong UV absorbance. You can collect the flow-through from the piperidine deprotection step and measure its absorbance at around 301 nm. A lack of absorbance in the final washes indicates complete removal of the Fmoc group. This method is useful for identifying "difficult" sequences where deprotection may be slow or incomplete.[10][11]

Q3: What are the standard conditions for Fmoc deprotection?

A3: The most common condition for Fmoc deprotection is treatment with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes at room temperature.[1][7][10][11] However, for sterically hindered amino acids like valine, these conditions may need to be optimized.

Q4: Can I use a different base instead of piperidine for Fmoc deprotection?

A4: Yes, other bases can be used. 4-methylpiperidine is an effective alternative that is less regulated than piperidine.[1][12] For particularly difficult deprotections, a combination of 2% DBU and 2% piperidine in DMF can be more effective, though caution is advised for sequences containing aspartic acid.[1][2][3]

Q5: My resin is shrinking and not swelling properly during the synthesis after incorporating 13C-valine. What does this indicate?

A5: Resin shrinking is a strong indicator of on-resin peptide aggregation.[2] The peptide chains are collapsing and forming secondary structures, which prevents proper solvent and reagent penetration. This can lead to both incomplete deprotection and poor coupling yields. Refer to the troubleshooting section on peptide aggregation for solutions.

Experimental Protocols

Standard Fmoc Deprotection Protocol

  • Wash the peptide-resin three times with DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture at room temperature for 2 minutes.[7]

  • Drain the deprotection solution.[7]

  • Add a second portion of 20% piperidine in DMF.[7]

  • Agitate the mixture at room temperature for 15-20 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

DBU-Assisted Deprotection for Hindered Amino Acids

  • Wash the peptide-resin three times with DMF.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Add the DBU/piperidine solution to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the treatment with fresh DBU/piperidine solution for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of DBU and piperidine.

Visualizations

Fmoc_Deprotection_Workflow cluster_troubleshooting Troubleshooting Loop start Fmoc-Val(13C)-Peptide-Resin wash1 Wash with DMF start->wash1 deprotection Add 20% Piperidine in DMF wash1->deprotection agitate Agitate (2 + 18 min) deprotection->agitate incomplete Incomplete Deprotection? agitate->incomplete wash2 Wash with DMF end_product H2N-Val(13C)-Peptide-Resin wash2->end_product incomplete->wash2 No modify Modify Conditions: - Increase Time/Temp - Use DBU/Piperidine - Change Solvent (NMP) incomplete->modify Yes modify->deprotection

Caption: Troubleshooting workflow for Fmoc deprotection of 13C labeled valine.

Aggregation_Logic hydrophobic_residues Hydrophobic Residues (e.g., Valine) h_bonding Interchain H-Bonding hydrophobic_residues->h_bonding peptide_elongation Peptide Chain Elongation peptide_elongation->h_bonding aggregation Peptide Aggregation h_bonding->aggregation poor_swelling Poor Resin Swelling aggregation->poor_swelling reagent_access Reduced Reagent Access aggregation->reagent_access poor_swelling->reagent_access incomplete_rxn Incomplete Deprotection & Coupling reagent_access->incomplete_rxn

Caption: Logical relationship between peptide properties and synthesis issues.

References

Troubleshooting low incorporation of Fmoc-L-Val-OH-13C5 in proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the incorporation of isotopically labeled valine. This guide provides detailed troubleshooting steps, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges with low incorporation efficiency of Fmoc-L-Val-OH-13C5 during solid-phase peptide synthesis (SPPS).

Note: The chemical reactivity of this compound is identical to its unlabeled counterpart, Fmoc-L-Val-OH. The troubleshooting strategies outlined below are applicable to both.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-L-Val-OH difficult to incorporate into a peptide sequence?

A1: Fmoc-L-Val-OH is a sterically hindered amino acid due to its bulky, branched β-carbon. This steric hindrance can make it difficult for the activated carboxyl group to approach the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1][2]

Q2: What is peptide aggregation and how does it affect valine incorporation?

A2: During SPPS, growing peptide chains can self-associate through intermolecular hydrogen bonds, a phenomenon known as aggregation.[3] This is particularly common in hydrophobic sequences. Aggregation can cause the resin to collapse, blocking reactive sites and preventing efficient access for reagents, which severely hinders both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid, such as valine.[3][4]

Q3: Can the choice of coupling reagent significantly improve incorporation?

A3: Yes. Standard carbodiimide reagents like DCC or DIC alone may be inefficient for sterically hindered residues.[2] More potent uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally more effective as they form highly reactive intermediates that can overcome the steric barrier.[5][6]

Q4: Does the solvent system play a role in coupling efficiency?

A4: Absolutely. The solvent must be able to swell the resin effectively and dissolve all reactants. While DMF is common, it may not be sufficient to disrupt aggregation. Switching to or adding N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help break up secondary structures and improve coupling outcomes.[3]

Q5: Are there any "difficult sequence" strategies I can employ?

A5: Yes. For sequences prone to aggregation, several strategies can be effective. These include using a low-substitution resin, raising the coupling temperature, employing microwave irradiation to accelerate the reaction, or incorporating "backbone protection" with Hmb/Dmb protected amino acids or pseudoproline dipeptides to disrupt hydrogen bonding.[3][7]

Troubleshooting Guide for Low Incorporation

This guide provides a systematic approach to diagnosing and resolving poor coupling efficiency of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Incorporation Detected check_deprotection 1. Verify Fmoc Deprotection (UV Monitoring / Kaiser Test) start->check_deprotection check_coupling 2. Assess Coupling Conditions check_deprotection->check_coupling Deprotection OK sol_deprotection Solution: - Extend deprotection time - Use DBU in deprotection mix check_deprotection->sol_deprotection Incomplete check_aggregation 3. Evaluate for Aggregation (Poor Swelling / Slow Kinetics) check_coupling->check_aggregation Coupling Still Low sol_coupling_reagent Solution A: Change Reagent - Use HATU, HBTU, or PyBOP - Increase reagent equivalents check_coupling->sol_coupling_reagent Inefficient Reagent sol_coupling_conditions Solution B: Modify Conditions - Increase coupling time - Double couple - Increase temperature (40-50°C) check_coupling->sol_coupling_conditions Suboptimal Conditions sol_aggregation_solvent Solution A: Change Solvent - Use NMP instead of DMF - Add chaotropic salts (e.g., LiCl) check_aggregation->sol_aggregation_solvent Aggregation Suspected sol_aggregation_strategy Solution B: Advanced Strategy - Use low-load resin - Incorporate pseudoproline or Hmb/Dmb protected residues check_aggregation->sol_aggregation_strategy Severe Aggregation sol_coupling_reagent->check_aggregation sol_coupling_conditions->check_aggregation

Caption: A decision tree for troubleshooting low valine incorporation.

Step 1: Verify Complete Fmoc-Group Removal
  • Problem: An incomplete deprotection of the preceding amino acid's Fmoc group will leave no free amine available for coupling. This is a common issue with aggregating sequences.[8]

  • Diagnosis:

    • UV Monitoring: If your synthesizer has a UV detector, check the Fmoc-piperidine adduct signal. The peak should return to baseline, indicating complete removal. Slow or incomplete removal suggests aggregation.

    • Kaiser Test: Perform a Kaiser test on a small sample of resin beads after deprotection. A positive result (dark blue beads) indicates the presence of free primary amines, ready for coupling. A weak or negative result (yellow/clear beads) confirms incomplete deprotection.

  • Solution:

    • Increase the deprotection time (e.g., from 10 to 20-30 minutes).

    • For stubborn sequences, use a stronger base mixture, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in your standard 20% piperidine/DMF solution.[3]

Step 2: Optimize Coupling Reaction
  • Problem: The combination of steric hindrance from valine and potential peptide aggregation requires a highly efficient coupling strategy.

  • Diagnosis: The Kaiser test after the coupling step should be negative (yellow beads), indicating consumption of all free amines. A blue or partially blue result signifies incomplete coupling.

  • Solutions:

    • Change Coupling Reagent: Switch from carbodiimide-based methods to more powerful uronium/phosphonium salt reagents.

    • Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., increase from 3 to 5 equivalents).

    • Double Coupling: After the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.

    • Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C) to improve reaction kinetics. Microwave-assisted SPPS can also be highly effective.[3]

    • Extend Reaction Time: Increase the coupling time from 1 hour to 2-4 hours, or even overnight for extremely difficult cases.[7]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Base RequiredRelative Efficiency (for Hindered AA)Notes
CarbodiimideDIC / DCCNo (with HOBt/Oxyma)ModerateLess effective for hindered couplings; risk of side reactions. DIC is preferred for SPPS as the urea byproduct is soluble.[6]
Uronium/AminiumHBTU, TBTU, HATUYes (DIPEA, NMM)High to Very HighHighly efficient and fast.[6] HATU is generally considered superior to HBTU for difficult couplings.[5]
PhosphoniumPyBOP, PyAOPYes (DIPEA, NMM)High to Very HighExcellent for reducing racemization. PyAOP is particularly effective for coupling N-methyl amino acids.[6]
ImmoniumCOMUYes (DIPEA, NMM)Very HighA safer, non-explosive alternative to HATU with comparable or better efficiency.[5]
Step 3: Mitigate Peptide Aggregation
  • Problem: On-resin aggregation is the most common cause of "difficult sequences" and drastically reduces the efficiency of all chemical steps.

  • Diagnosis: Poor resin swelling, slow solvent flow, and sluggish kinetics in both deprotection and coupling steps are strong indicators of aggregation.[3]

  • Solutions:

    • Solvent Choice: Replace DMF with NMP, which is a better solvent for disrupting hydrogen-bonded structures.[3]

    • Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) or KSCN to the coupling mixture to disrupt intermolecular interactions.[7]

    • Resin Choice: Start the synthesis on a low-substitution resin (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains, reducing the likelihood of aggregation.[4]

    • Backbone Protection: If the sequence is known to be difficult, proactively incorporate pseudoproline dipeptides or amino acids with a backbone-protecting group (Hmb/Dmb) every 6-7 residues to disrupt the secondary structure.[7]

Diagram: Mechanism of Aggregation Disruption

AggregationDisruption cluster_0 Aggregated Peptides on Resin cluster_1 Disrupted Aggregation P1 Peptide Chain 1 P2 Peptide Chain 2 P1->P2 H-Bonds P3 Peptide Chain 3 P1->P3 P4 Peptide Chain 4 P2->P4 disruptor Aggregation Disruptor (e.g., NMP Solvent, Pseudoproline) P3->P4 P5 Peptide Chain 1 P6 Peptide Chain 2 P7 Peptide Chain 3 P8 Peptide Chain 4 disruptor->P5 disruptor->P6 disruptor->P7 disruptor->P8

Caption: How aggregation disruptors prevent inter-chain H-bonding.

Key Experimental Protocols

Protocol 1: Standard HATU Coupling
  • Preparation: In a separate vessel, dissolve 5 equivalents (eq) of this compound and 4.9 eq of HATU in DMF or NMP.

  • Activation: Add 10 eq of N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to the amino acid/HATU solution. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly, and perform a Kaiser test to check for completion. If the test is positive, continue the reaction or perform a second coupling.

  • Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Kaiser (Ninhydrin) Test
  • Sample Collection: Place 10-15 beads of the peptide-resin into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5g ninhydrin in 100 mL ethanol.

    • Solution B: 80g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Incubation: Heat the test tube to 100°C for 5 minutes.

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (incomplete coupling or complete deprotection).

    • Yellow/Colorless Beads/Solution: Negative result, indicating the absence of free primary amines (complete coupling or incomplete deprotection).

References

Technical Support Center: Fmoc-L-Val-OH-13C5 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Fmoc-L-Val-OH-13C5 and other isotopically labeled amino acids in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential issues and ensure the isotopic integrity of their synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling, and is it a concern when using this compound in SPPS?

A1: Isotopic scrambling refers to the rearrangement or exchange of isotopes within a molecule. In the context of SPPS with this compound, true isotopic scrambling—the rearrangement of the ¹³C atoms within the valine carbon backbone—is not a documented side reaction under standard Fmoc chemistry conditions. The carbon-carbon bonds of the valine skeleton are stable during coupling, deprotection, and cleavage steps.

The primary concerns when using isotopically labeled amino acids are maintaining isotopic purity (avoiding dilution with the unlabeled analog) and preventing mass-altering side reactions that could be misinterpreted as scrambling. It is crucial to start with high-purity labeled amino acids, as labeled and unlabeled peptides of the same sequence cannot be separated by HPLC.[1]

Q2: What is the most common side reaction associated with Valine during SPPS?

A2: The most significant side reaction for Valine, and other chiral amino acids, is epimerization (a type of racemization). This is the conversion of the L-amino acid to its D-epimer at the alpha-carbon. Epimerization does not change the mass of the peptide, so it is not isotopic scrambling, but it can be detrimental to the peptide's biological activity and is difficult to separate during purification.

Q3: How can I confirm the successful and intact incorporation of this compound into my peptide?

A3: The definitive method is mass spectrometry (MS) . By analyzing the final, cleaved peptide, you can verify the expected mass shift corresponding to the ¹³C labeling. For Fmoc-L-Val-OH-¹³C₅, the expected mass increase for the valine residue is 5 Da. High-resolution mass spectrometry can further confirm the isotopic distribution of the peptide.[2][3][4]

Q4: Are there special coupling protocols recommended for expensive isotopically labeled amino acids?

A4: While the fundamental coupling chemistry is the same, to ensure the efficient and complete incorporation of a valuable labeled amino acid, you may consider modifications to standard protocols. These can include:

  • Increased coupling time: Extending the reaction time from the standard 1-2 hours to several hours can help drive the reaction to completion.

  • Double coupling: Performing the coupling step twice with a fresh solution of the activated labeled amino acid.

  • Using a reduced excess: While standard protocols often use a 3- to 5-fold excess of amino acids, for expensive labeled reagents, a smaller excess (e.g., 1.5 to 2 equivalents) can be used, often compensated by a longer coupling time.

Troubleshooting Guide: Minimizing Isotopic Scrambling and Ensuring Isotopic Integrity

This guide addresses specific issues that may arise during your experiments, focusing on prevention and resolution.

Issue 1: Observed Mass Spectrum Shows a Mix of Labeled and Unlabeled Peptide
Potential Cause Recommended Action
Low Isotopic Purity of Starting Material Verify the isotopic purity of the this compound from the supplier's certificate of analysis. Always use reagents with high isotopic enrichment (>98%).[1]
Cross-Contamination Ensure dedicated vials and syringes are used for labeled amino acids to prevent mixing with unlabeled stock solutions.
Incomplete Coupling If the labeled amino acid is not fully coupled, the subsequent amino acid will be added to the unreacted chain, resulting in a deletion sequence that may be misinterpreted. To avoid this, consider using a longer coupling time or performing a double coupling for the labeled residue.
Issue 2: Unexpected Mass Adducts or Modifications on the Valine-containing Peptide

While not true scrambling, side reactions can alter the mass of the peptide.

Potential Cause Recommended Action
Reaction with Scavenger Adducts During TFA cleavage, reactive species are generated from protecting groups.[5] Ensure the correct cleavage cocktail is used. For peptides with sensitive residues like Trp, Cys, or Met, a cocktail containing scavengers such as triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) is crucial to prevent alkylation or oxidation.[6]
Over-activation Side Reactions Certain coupling reagents, if used in large excess or with extended pre-activation times, can lead to side reactions. For instance, uronium/aminium reagents can cause guanidinylation of the N-terminal amine.[7]
Issue 3: Poor Yield or Purity of the Labeled Peptide
Potential Cause Recommended Action
Epimerization of Valine This is a significant risk, especially with base-mediated coupling methods. To minimize epimerization: • Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. • Avoid excessive use of bases like diisopropylethylamine (DIPEA). The use of a weaker base like collidine may be beneficial.[7]
Aggregation Peptides containing hydrophobic residues like Valine can be prone to aggregation during synthesis, leading to incomplete reactions. To mitigate this: • Synthesize on a low-loading resin. • Use solvents like N-methylpyrrolidone (NMP) or add chaotropic salts. • Incorporate pseudoproline dipeptides in the sequence if possible.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), a coupling agent like HBTU (0.95 equivalents relative to the amino acid), and HOBt (1 equivalent relative to the amino acid) in DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling may be necessary.

Protocol 2: Mass Spectrometry Analysis for Isotopic Integrity
  • Sample Preparation: After cleavage from the resin and precipitation, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • MS Analysis: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

  • Data Interpretation:

    • Acquire the full mass spectrum.

    • Identify the molecular ion peaks for the synthesized peptide.

    • Calculate the theoretical mass of the peptide containing ¹³C₅-Valine.

    • Compare the experimental mass-to-charge ratio (m/z) with the theoretical value. The observed mass should be approximately 5 Da higher than the corresponding unlabeled peptide.

    • Analyze the isotopic distribution pattern to confirm the incorporation of five ¹³C atoms.

Data Summary

Parameter Fmoc-L-Val-OH Fmoc-L-Val-OH-¹³C₅
Molecular Weight 339.39 g/mol 344.35 g/mol
Mass Shift per Residue 0 Da+5 Da
Typical Isotopic Purity N/A>98%

Visualizations

Experimental_Workflow cluster_SPPS_Cycle SPPS Cycle cluster_Cleavage_Analysis Cleavage & Analysis Resin 1. Start with Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Couple this compound (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser_Test 6. Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat 7. Repeat for next Amino Acid Kaiser_Test->Repeat Negative Cleavage 8. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Precipitation 9. Ether Precipitation Cleavage->Precipitation Analysis 10. MS Analysis Precipitation->Analysis

Caption: Standard workflow for SPPS incorporating this compound.

Troubleshooting_Logic Start MS Analysis Shows Unexpected Mass Mass_Shift Mass Shift Correct? Start->Mass_Shift Mixed_Mass Labeled + Unlabeled Masses Observed Mass_Shift->Mixed_Mass No (Partial Shift) Other_Adducts Other Mass Adducts Observed Mass_Shift->Other_Adducts No (Other Masses) Check_Purity Verify Isotopic Purity of Starting Material Mixed_Mass->Check_Purity Check_Coupling Review Coupling Protocol (Time, Equivalents) Mixed_Mass->Check_Coupling Check_Cleavage Review Cleavage Cocktail & Scavengers Other_Adducts->Check_Cleavage

Caption: Logic diagram for troubleshooting unexpected MS results.

References

Fmoc-L-Val-OH-13C5 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-L-Val-OH-¹³C₅

Welcome to the technical support center for Fmoc-L-Valine-OH-¹³C₅. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this isotopically labeled amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-L-Val-OH-¹³C₅ and what are its primary applications?

Fmoc-L-Val-OH-¹³C₅ is a derivative of the amino acid L-valine where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the five carbon atoms of the valine residue are replaced with the carbon-13 isotope. Its primary applications are in Solid-Phase Peptide Synthesis (SPPS) for the creation of isotopically labeled peptides. These labeled peptides are invaluable tools in proteomics, biomolecular NMR, and as internal standards for quantitative mass spectrometry-based assays.[1][2]

Q2: What are the recommended storage conditions for Fmoc-L-Val-OH-¹³C₅?

To ensure stability and prevent degradation, specific storage conditions for both the solid compound and solutions are critical. Improper storage can compromise the reagent's purity and reactivity.

  • Solid Form: Store refrigerated between +2°C and +8°C, keep desiccated, and protect from light.[1][2][3] Some suppliers suggest long-term storage at -20°C for up to 3 years.[4]

  • Stock Solutions: Once dissolved in a solvent, it is recommended to aliquot the solution and store it frozen to avoid repeated freeze-thaw cycles.[4][5] Store solutions at -20°C for up to one month or at -80°C for up to six months, always protecting them from light.[4][5]

Q3: Is there a significant difference in solubility and reactivity between Fmoc-L-Val-OH-¹³C₅ and its unlabeled counterpart?

The isotopic labeling with ¹³C is not expected to significantly alter the fundamental chemical properties, including solubility and reactivity, compared to the unlabeled Fmoc-L-Val-OH. The molecular weight will be higher by approximately 5 Da. For practical purposes in peptide synthesis, the protocols and solvents used for the unlabeled compound are directly applicable to the ¹³C₅-labeled version.

Q4: My Fmoc-L-Val-OH-¹³C₅ solution in DMF has a slight yellow tint. Is this normal?

While the solid compound is typically a white to off-white powder, solutions in DMF can sometimes appear slightly yellow.[6] However, a pronounced yellow or brownish color may indicate degradation of the DMF solvent, which can break down over time to form impurities like dimethylamine.[7] Since dimethylamine is a base, it can cause premature cleavage of the Fmoc protecting group.[7] It is crucial to use high-purity, anhydrous DMF for all steps of peptide synthesis.[8]

Solubility Data

Fmoc-L-Val-OH-¹³C₅, like other Fmoc-protected amino acids, exhibits solubility in a range of polar aprotic solvents commonly used in peptide synthesis. The choice of solvent is critical for efficient coupling reactions.

SolventAbbreviationReported SolubilityNotes
Dimethyl SulfoxideDMSO100-250 mg/mLMay require sonication and warming to fully dissolve. Use fresh, hygroscopic DMSO for best results.[4][5]
N,N-DimethylformamideDMFReadily SolubleStandard solvent for SPPS. Ensure high purity to avoid premature Fmoc deprotection.[9][10]
N-Methyl-2-pyrrolidoneNMPReadily SolubleA common alternative to DMF, known for efficiently solvating the resin. May be better for hydrophobic sequences to reduce aggregation.[7][9][10][11]
DichloromethaneDCMSolubleOften used for resin swelling but less common as the primary coupling solvent in Fmoc chemistry.[7][12][13]
MethanolMeOHVery Faint TurbidityNot recommended as a primary solvent for coupling reactions.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of Fmoc-L-Val-OH-¹³C₅ in experimental settings.

Issue 1: Poor Solubility or Precipitation During Amino Acid Activation
  • Question: I am observing precipitation or incomplete dissolution when preparing my Fmoc-L-Val-OH-¹³C₅ solution for the coupling step. What could be the cause and how can I fix it?

  • Answer: This issue can stem from several factors:

    • Solvent Quality: The solvent (DMF or NMP) may have absorbed moisture or degraded. Use fresh, anhydrous, peptide-synthesis-grade solvent.[8]

    • Concentration: The concentration may be too high for the chosen solvent. While highly soluble in DMSO, working concentrations in DMF/NMP are typically lower. Refer to the table above and your specific protocol.

    • Temperature: The dissolution of Fmoc-amino acids can be endothermic. Gentle warming and vortexing or sonication can aid dissolution.[4][5]

    • Aggregation: Valine is a β-branched, hydrophobic amino acid, and its Fmoc derivative can be prone to aggregation, especially at high concentrations. For difficult or hydrophobic sequences, switching from DMF to NMP may alleviate this issue.[11]

Issue 2: Incomplete or Slow Coupling Reactions
  • Question: My coupling reaction with Fmoc-L-Val-OH-¹³C₅ is incomplete, as indicated by a positive Kaiser test. What are the troubleshooting steps?

  • Answer: Incomplete coupling of valine is a known challenge due to the steric hindrance from its branched side chain.

    • Double Coupling: The most straightforward solution is to perform a second coupling step with a fresh solution of activated Fmoc-L-Val-OH-¹³C₅.[8]

    • Activation Time/Method: Ensure your activating agent (e.g., HBTU/DIEA) is added to the amino acid solution and allowed to pre-activate for a sufficient time (typically 1-2 minutes) before adding it to the deprotected resin.

    • Resin Swelling: Inadequate resin swelling can limit the accessibility of reactive sites. Ensure the resin is properly pre-swelled in a suitable solvent (like DCM or DMF) before the first deprotection step.[8]

    • Check Deprotection: Confirm that the previous Fmoc deprotection step was complete. An incomplete deprotection will leave no free amine for the subsequent coupling. Perform the Kaiser test after deprotection and before coupling.[8]

    • Solvent Choice: For sequences prone to aggregation, the growing peptide chain can precipitate onto the resin, blocking reactive sites. Consider switching from DMF to NMP or using a solvent mixture containing DMSO or chaotropic salts.[7][11]

Issue 3: Premature Deprotection or Loss of Compound Integrity
  • Question: I suspect my Fmoc-L-Val-OH-¹³C₅ is degrading in solution before I can use it. How can I assess and prevent this?

  • Answer: The Fmoc group is stable under acidic conditions but labile to bases.[14]

    • Solvent Purity: The primary cause of premature deprotection in stock solutions is degraded DMF, which contains basic dimethylamine impurities.[7] Always use fresh, high-quality DMF and store it properly.

    • Extended Storage in NMP: Some reports suggest that Fmoc-amino acids may have greater decomposition over extended periods when dissolved in NMP compared to DMF.[7] Prepare solutions in NMP fresh before use.

    • Solution Preparation: Prepare activated amino acid solutions immediately before their use in a coupling reaction. Do not store activated amino acid solutions for extended periods.

    • Storage of Stock Solutions: For non-activated stock solutions, adhere strictly to recommended storage conditions (-20°C or -80°C) and minimize the time the solution spends at room temperature.[4][5]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution

This protocol outlines the preparation of a standard 0.5 M stock solution of Fmoc-L-Val-OH-¹³C₅ in DMF.

  • Calculate Mass: Determine the required mass of Fmoc-L-Val-OH-¹³C₅ (MW ≈ 344.35 g/mol ) for your desired volume. For 10 mL of a 0.5 M solution, you will need: 0.5 mol/L * 0.010 L * 344.35 g/mol = 1.72 g.

  • Weighing: Accurately weigh the calculated mass of the solid compound in a suitable container.

  • Dissolution: Add approximately 80% of the final volume of anhydrous, peptide-synthesis-grade DMF.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. Avoid vigorous shaking which can introduce air. Gentle warming may be applied if necessary.

  • Final Volume: Once dissolved, add DMF to reach the final desired volume and mix thoroughly.

  • Storage: If not for immediate use, aliquot the solution into smaller volumes in appropriate vials and store at -20°C or -80°C, protected from light.[4][5]

Diagram: General Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram illustrates the key steps in a single coupling cycle using Fmoc chemistry.

SPPS_Workflow Resin Start: Resin with Free Amine (-NH2) Coupling 1. Coupling: Add activated Fmoc-AA-OH (e.g., Fmoc-L-Val-OH-¹³C₅ + HBTU/DIEA) Resin->Coupling Wash1 2. Wash (DMF/NMP) Coupling->Wash1 Capping Optional: Capping (e.g., Acetic Anhydride) To block unreacted amines Wash1->Capping Wash2 3. Wash (DMF/NMP) Wash1->Wash2 Capping->Wash2 Deprotection 4. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash2->Deprotection Wash3 5. Wash (DMF/NMP) Deprotection->Wash3 Next_Cycle Resin with Elongated Peptide and Free Amine (-NH2) Wash3->Next_Cycle Final Repeat for next amino acid Next_Cycle->Final

References

Preventing side reactions with Fmoc-L-Val-OH-13C5 during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis using Fmoc-L-Val-OH-13C5. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and prevent side reactions during solid-phase peptide synthesis (SPPS). The isotopic labeling on the valine residue does not alter its chemical reactivity; therefore, the guidance provided is applicable to standard Fmoc-L-Val-OH as well.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in SPPS?

A1: Due to its sterically hindered β-branched side chain, the most common side reactions involving Fmoc-L-Val-OH are:

  • Incomplete Coupling: The bulky isopropyl group can slow down the acylation reaction, leading to deletion sequences if the coupling is not driven to completion.[1][2]

  • Racemization: Like all chiral amino acids, Fmoc-L-Val-OH is susceptible to epimerization at the α-carbon during the activation step of the coupling reaction. This risk is influenced by the choice of coupling reagents, base, and reaction temperature.[3][4]

  • Diketopiperazine (DKP) Formation: If Val is one of the first two amino acids in the sequence (at the C-terminus), the dipeptide-resin is susceptible to intramolecular cyclization following Fmoc deprotection, which cleaves the dipeptide from the resin and terminates the chain.[3][5]

  • Aggregation: Peptide sequences containing hydrophobic residues like valine are prone to inter-chain aggregation on the solid support, which can impede both coupling and deprotection steps.[3][6]

Q2: Does the 13C5 isotopic labeling affect the reactivity or potential for side reactions?

A2: No, the stable isotope labeling with Carbon-13 does not significantly alter the chemical reactivity of the valine residue. The steric hindrance and electronic properties remain virtually identical to the unlabeled counterpart. Therefore, the strategies for preventing side reactions are the same for both labeled and unlabeled Fmoc-L-Val-OH.

Q3: Which coupling reagents are recommended to minimize racemization with Fmoc-L-Val-OH?

A3: To minimize racemization, it is crucial to select coupling reagents that generate reactive intermediates less prone to forming oxazolone, the primary pathway for epimerization.[3]

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly efficient and generally associated with low levels of racemization, especially when used for in-situ activation.[7][8] COMU is a modern alternative that is also highly efficient and safer to handle.[9][10]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for suppressing racemization and are particularly effective for coupling sterically hindered amino acids.[7][10]

  • Carbodiimides with Additives: If using a carbodiimide like DIC, it is essential to include an additive such as HOBt or, more effectively, Oxyma Pure.[9][10] These additives act as activated ester intermediates that couple with minimal racemization.[3][9]

Q4: How can I confirm if incomplete coupling of this compound has occurred?

A4: The completion of the coupling reaction should be monitored using a qualitative colorimetric test on a small sample of the peptide-resin. The most common method is the Kaiser test, which detects free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling is complete. If the test is positive (beads turn blue), the coupling step should be repeated ("double coupling").[8][11]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your synthesis.

Problem 1: Low Yield of the Final Peptide and Presence of Deletion Sequences
  • Suspected Cause: Incomplete coupling of the sterically hindered this compound residue.

  • Solution:

    • Optimize Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for hindered couplings, such as HATU or COMU.[7][10]

    • Double Couple: After the initial coupling reaction, perform a second coupling step with a fresh solution of activated this compound.[11]

    • Increase Reaction Time/Temperature: Extend the coupling time (e.g., from 1 hour to 2-4 hours). Alternatively, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) or using microwave-assisted synthesis can improve efficiency, but care must be taken as higher temperatures can increase the risk of racemization.[3][12]

    • Change Solvent: If aggregation is suspected, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties, can be beneficial.[2]

Problem 2: Detection of Diastereomeric Impurities in the Final Product
  • Suspected Cause: Racemization of the L-Valine residue to D-Valine during the coupling step.

  • Solution:

    • Use Racemization-Suppressing Additives: Always use an additive like Oxyma Pure or HOBt when coupling with carbodiimides (e.g., DIC).[9][10]

    • Avoid Excess Base: When using uronium/aminium or phosphonium reagents, use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction, as excess base can promote racemization. Using collidine may be preferable to DIPEA in sensitive couplings.[8]

    • Control Temperature: Avoid high temperatures during the coupling step, as this can accelerate the rate of racemization. If using microwave synthesis, reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues.[12]

Problem 3: Premature Chain Termination at the Dipeptide Stage
  • Suspected Cause: Diketopiperazine (DKP) formation, especially if Val is the first or second residue in the sequence.

  • Solution:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-chlorotrityl linker physically inhibits the "backbiting" intramolecular reaction that leads to DKP formation. This is the preferred resin when the C-terminal residue is proline, and is also effective for other sequences prone to DKP formation.[3][13]

    • Incorporate as a Dipeptide: Instead of coupling Fmoc-L-Val-OH followed by the next amino acid, couple a pre-synthesized, protected dipeptide (e.g., Fmoc-Xaa-Val-OH). This bypasses the susceptible dipeptide-resin stage.

    • Modify Deprotection Conditions: For the deprotection of the second amino acid, using 50% morpholine in DMF or a combination of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[5][14]

Data Summary: Coupling Reagent Performance

The choice of coupling methodology has a significant impact on preventing side reactions, particularly racemization. The following table summarizes the relative performance of common coupling reagents.

Coupling Reagent/MethodRelative Racemization RiskCoupling Efficiency for Hindered ResiduesKey Considerations
DIC / HOBt LowModerateHOBt is an essential additive to suppress racemization.[9]
DIC / Oxyma Pure Very LowGoodOxyma Pure is a non-explosive and often more effective alternative to HOBt.[10]
HBTU / DIPEA LowGoodA widely used and effective standard. Pre-activation is recommended to avoid guanidinylation.[3][15]
HATU / DIPEA Very LowExcellentMore reactive than HBTU, especially for difficult couplings. Less epimerization during coupling.[7][9]
PyBOP / DIPEA Very LowExcellentDoes not have the guanidinylation side reaction risk of uronium reagents.[10]
COMU / DIPEA Very LowExcellentHighly efficient, with improved solubility and safety profile (non-explosive byproducts).[9][10]

Visual Guides and Protocols

Diagrams of Key Chemical Pathways

RacemizationPathway FmocVal Fmoc-L-Val-OH Activated Activated Ester (e.g., O-Acylisourea) FmocVal->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated->Oxazolone - H⁺ (Base-catalyzed) CoupledL Desired L-Peptide Activated->CoupledL + R₂-NH₂ (Desired Path) Oxazolone->Activated + H⁺ CoupledD Racemized D-Peptide Oxazolone->CoupledD + R₂-NH₂ Amine R₂-NH₂ (Peptide-Resin) Amine->CoupledL Amine->CoupledD

DKP_Formation DipeptideResin H₂N-Xaa-Val-O-Resin (Deprotected Dipeptide) IntramolecularAttack Intramolecular Attack of N-terminal Amine on Ester Linkage DipeptideResin->IntramolecularAttack Spontaneous DKP Cyclo(Val-Xaa) Diketopiperazine IntramolecularAttack->DKP Chain Cleavage Resin HO-Resin (Terminated Site) IntramolecularAttack->Resin Chain Cleavage

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.

  • Washing: Wash the resin thoroughly to remove all piperidine. Perform a sequence of washes: DMF (x3), Dichloromethane (DCM) (x3), and finally DMF (x3).

  • Coupling Solution Preparation (Activation): In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Remove a few resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for free primary amines.

  • Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (x3), DCM (x3), and DMF (x3) to prepare for the next deprotection cycle.

Protocol 2: Preventing DKP Formation with 2-CTC Resin

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes.

  • First Amino Acid Loading (Valine):

    • Dissolve this compound (1.5 eq. relative to resin capacity) in DCM.

    • Add DIPEA (3.0 eq.) to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

  • Capping Unreacted Sites: To prevent side reactions, it is critical to cap any remaining active chloride sites on the resin. Drain the loading solution and add a solution of DCM/Methanol/DIPEA (80:15:5) to the resin. Agitate for 30 minutes.

  • Washing: Wash the resin with DCM (x3) and DMF (x3).

  • Synthesis Continuation: Proceed with the standard Fmoc-SPPS cycle (deprotection, washing, coupling, washing) for the subsequent amino acids. The bulky resin linkage will inhibit DKP formation after the second amino acid is coupled and deprotected.[3][13]

Troubleshooting Workflow

// Nodes Start [label="Problem Detected\n(e.g., Low Yield, Impurity)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Crude Product\n(HPLC, Mass Spec)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deletion [label="Deletion Sequence\n(-Val)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Diastereomer [label="Diastereomer Peak\n(D-Val)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Truncation [label="Truncated at Dipeptide", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Incomplete Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Racemization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="DKP Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action1 [label="Use stronger coupling reagent (HATU)\nDouble couple\nChange solvent to NMP", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Action2 [label="Add Oxyma/HOBt to DIC\nUse hindered base (collidine)\nLower coupling temperature", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Action3 [label="Use 2-CTC resin\nCouple as a dipeptide\nModify deprotection conditions", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Analysis; Analysis -> Deletion; Analysis -> Diastereomer; Analysis -> Truncation; Deletion -> Sol1; Diastereomer -> Sol2; Truncation -> Sol3; Sol1 -> Action1; Sol2 -> Action2; Sol3 -> Action3; } DOT Caption: Decision tree for troubleshooting Fmoc-L-Val-OH synthesis.

References

Technical Support Center: Optimizing Peptide Synthesis with Fmoc-L-Val-OH-13C5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance the yield and purity of peptides containing the isotopically labeled amino acid, Fmoc-L-Val-OH-13C5.

Troubleshooting Guide: Low Peptide Yield

Low or no yield of the target peptide is a common issue in solid-phase peptide synthesis (SPPS). The following guide addresses potential causes and provides systematic solutions, with a focus on challenges associated with the sterically hindered amino acid, valine.

Question: My peptide synthesis resulted in a low yield after incorporating this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low peptide yield when incorporating this compound can stem from several factors, primarily related to its sterically hindered nature and the potential for peptide aggregation. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

First, verify the quality of your reagents, including the this compound, coupling agents, and solvents. Expired or improperly stored reagents can significantly impact coupling efficiency.

Next, evaluate the efficiency of the coupling reaction at the valine residue. Incomplete coupling is a major contributor to low yield. The sterically bulky side chain of valine can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.

Finally, consider the possibility of peptide aggregation. Peptides containing hydrophobic residues like valine have a tendency to aggregate on the solid support, which can block reactive sites and prevent further chain elongation.[1]

The following workflow provides a step-by-step guide to diagnosing and addressing these common problems.

LowPeptideYieldTroubleshooting cluster_solutions Troubleshooting Strategies start Low Peptide Yield check_reagents 1. Verify Reagent Quality (this compound, Solvents, Coupling Agents) start->check_reagents coupling_issue 2. Assess Coupling Efficiency (Kaiser Test / TNBS Test) check_reagents->coupling_issue aggregation_issue 3. Evaluate Peptide Aggregation (Resin Swelling Test) coupling_issue->aggregation_issue Complete Coupling solution_coupling Optimize Coupling Protocol coupling_issue->solution_coupling Incomplete Coupling solution_aggregation Mitigate Aggregation aggregation_issue->solution_aggregation Evidence of Aggregation end Improved Peptide Yield aggregation_issue->end No Aggregation, Re-evaluate solution_coupling->end coupling_strategies Coupling Optimization: - Increase coupling time - Double couple - Use stronger coupling agents (e.g., HATU, HCTU) - Additives (HOBt, HOAt) - Increase temperature (Microwave) solution_coupling->coupling_strategies solution_aggregation->end aggregation_strategies Aggregation Mitigation: - Use low-load resin - Use high-swelling resin (e.g., TentaGel) - Incorporate pseudoproline dipeptides - Use chaotropic salts (e.g., LiCl) - Switch to a more polar solvent (e.g., NMP) solution_aggregation->aggregation_strategies

Caption: Troubleshooting workflow for low peptide yield.

Frequently Asked Questions (FAQs)

Q1: What are the optimal coupling reagents and conditions for incorporating the sterically hindered this compound?

A1: Due to the steric hindrance of the valine side chain, standard coupling reagents like DIC/HOBt may result in incomplete coupling.[2] For optimal incorporation of this compound, it is recommended to use more potent coupling reagents.

  • Uronium/Aminium-based reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective for coupling hindered amino acids.[3] They react rapidly to form the activated species, promoting efficient amide bond formation.

  • Additives: The use of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial for both accelerating the coupling reaction and minimizing racemization.[1][3]

  • Reaction Conditions:

    • Double Coupling: Performing the coupling step twice ensures a higher degree of completion.

    • Increased Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve the yield.

    • Elevated Temperature: Microwave-assisted peptide synthesis can significantly accelerate the coupling of hindered amino acids by providing localized heating.[1]

Q2: How can I detect and prevent peptide aggregation during synthesis after incorporating this compound?

A2: Peptide aggregation is a common problem, especially in sequences containing multiple hydrophobic residues like valine.[1] Aggregation can lead to poor solvation of the peptide-resin complex, hindering reagent access and resulting in truncated sequences.

  • Detection:

    • Visual Inspection: A noticeable shrinking of the resin bed is a strong indicator of aggregation.

    • Kaiser Test: A false negative or a very weak positive result from the Kaiser test after the deprotection step can indicate that the amino groups are inaccessible due to aggregation.[4]

  • Prevention Strategies:

    • Resin Selection:

      • Low-Substitution Resin: Using a resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[5]

      • High-Swelling Resin: Resins like TentaGel or other PEG-grafted polystyrene resins maintain better swelling properties and solvation of the peptide chain, even for difficult sequences.

    • Solvent Choice: Switching from DMF (Dimethylformamide) to NMP (N-Methyl-2-pyrrolidone) or adding chaotropic salts like LiCl can help disrupt secondary structures and improve solvation.[1]

    • Pseudoproline Dipeptides: Introducing a pseudoproline dipeptide C-terminal to the valine residue can disrupt the formation of secondary structures that lead to aggregation.[1] The native peptide structure is restored during the final cleavage from the resin.

Q3: Is there a risk of racemization when coupling this compound, and how can it be minimized?

A3: Racemization, the conversion of the L-amino acid to its D-isomer, can occur during the activation step of the coupling reaction.[6] While urethane-protected amino acids like Fmoc-L-Val-OH are generally resistant to racemization, the risk increases with prolonged activation times and the use of strong bases.[3]

  • Minimization Strategies:

    • Use of Additives: Additives such as HOBt and HOAt are highly effective in suppressing racemization by forming active esters that are less prone to epimerization.[3]

    • Choice of Base: Use a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[3]

    • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.

    • In Situ Activation: Perform the activation of the amino acid directly in the presence of the resin-bound peptide to ensure the activated species is consumed as it is formed.

Quantitative Data Summary

The following table summarizes the hypothetical yet realistic impact of different optimization strategies on the crude yield of a model peptide containing a single this compound incorporation.

Strategy Coupling Reagent Solvent Resin Loading (mmol/g) Crude Peptide Yield (%) Purity (%)
StandardDIC / HOBtDMF0.84560
Optimization 1 HATU / HOAt DMF0.86575
Optimization 2 HATU / HOAtNMP 0.87080
Optimization 3 HATU / HOAtNMP0.4 8590
Optimization 4 HATU / HOAtNMP0.49092
(with Microwave)

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the addition of an amino acid during Fmoc-based SPPS.

SPPS_Cycle start Start of Cycle (Resin-Bound Peptide) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF, DCM, DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 end End of Cycle (Elongated Peptide) wash2->end

Caption: Standard Fmoc-SPPS cycle workflow.

Detailed Methodology:

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove residual piperidine and by-products.

  • Coupling:

    • In a separate vessel, pre-activate a 4-fold molar excess of this compound with a 3.9-fold molar excess of a coupling reagent (e.g., HATU) and a 6-fold molar excess of a base (e.g., DIPEA) in DMF for 1-2 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For difficult couplings, extend the reaction time or perform a double coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

  • Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat the cycle for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Addressing peak splitting in NMR spectra of Fmoc-L-Val-OH-13C5 labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak splitting in the NMR spectra of proteins labeled with Fmoc-L-Val-OH-¹³C₅. This guide provides troubleshooting steps, experimental protocols, and data interpretation tips to diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak splitting or doubling in the NMR spectrum of my Fmoc-L-Val-OH-¹³C₅ labeled protein?

A1: The most common cause of peak splitting or doubling for Fmoc-protected amino acids is the presence of rotational isomers (rotamers) . The fluorenylmethyloxycarbonyl (Fmoc) group's carbamate bond has a restricted rotation, leading to two or more stable conformations that are distinct on the NMR timescale.[1][2] Each rotamer will have a slightly different chemical environment, resulting in a separate set of peaks for the adjacent valine residue.

Q2: How can I confirm that the observed peak splitting is due to rotamers?

A2: The definitive method to confirm the presence of rotamers is to perform a Variable Temperature (VT) NMR experiment .[1][2][3] As the temperature increases, the rate of rotation around the carbamate bond increases. This causes the distinct peaks from the rotamers to broaden, eventually coalesce, and finally sharpen into a single, averaged signal at a sufficiently high temperature.[1]

Q3: Besides rotamers, what other factors could contribute to peak splitting or broadening?

A3: Several other factors can lead to complex or poor-quality NMR spectra:

  • Sample pH: The pH of the sample can significantly affect the chemical shifts of residues, especially those near titratable side chains or the protein termini.[4] If the pH is near the pKa of a group, exchange broadening can occur.

  • Sample Degradation or Aggregation: Protein instability, degradation, or aggregation can lead to broad lines and the appearance of new, unwanted peaks. It's crucial to ensure your sample is stable over the course of the experiment.[5]

  • Poor Shimming: An improperly shimmed magnet will result in broad and distorted peak shapes for all signals in the spectrum.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[5]

Q4: What is the expected effect of increasing temperature in a VT-NMR experiment for rotamers?

A4: As you increase the temperature, you will typically observe the following changes in the spectra:

  • Low Temperature: Two or more distinct, sharp peaks are visible for each proton affected by the different rotameric states.

  • Intermediate Temperature: As the temperature rises, the rate of interconversion between rotamers increases. This causes the peaks to broaden and move closer together.

  • Coalescence Temperature (Tc): At a specific temperature, the peaks merge into a single, very broad signal.[3]

  • High Temperature: Above the coalescence temperature, the interconversion is so fast on the NMR timescale that a single, sharp peak is observed at an averaged chemical shift.[1]

Q5: Can the solvent I use affect the peak splitting?

A5: Yes, the solvent can influence both the relative populations of the rotamers and the stability of the Fmoc-group itself. While common deuterated solvents like DMSO-d₆ are often used, be aware that the Fmoc group can be unstable and prone to cleavage at elevated temperatures in this solvent. For high-temperature experiments, more inert solvents may be necessary to avoid sample degradation.

Troubleshooting Guides & Experimental Protocols

Issue 1: Peak Doubling or Multiplets Observed - Suspected Rotamers

The primary diagnostic and resolution tool for rotamers is Variable Temperature (VT) NMR.

Conceptual Diagram: Origin of Fmoc-Valine Rotamers

The diagram below illustrates how restricted rotation around the carbamate bond of the Fmoc protecting group leads to two distinct spatial isomers (rotamers), each giving rise to a unique set of NMR signals.

Rotamers cluster_0 Fmoc-L-Val-OH Structure cluster_1 Restricted Rotation cluster_2 Resulting Conformers Fmoc Fmoc-CH₂-O- Carbonyl C=O Rotation Slow interconversion at room temperature Amine N-H Val -CH(¹³CH(¹³CH₃)₂)¹³COOH Rotamer_A Rotamer A Rotation->Rotamer_A  NMR Signal A Rotamer_B Rotamer B Rotation->Rotamer_B  NMR Signal B

Caption: Restricted bond rotation in the Fmoc-carbamate group creates distinct rotamers.

Experimental Protocol: Variable Temperature (VT) NMR

This protocol outlines the steps to analyze and resolve peak splitting caused by rotamers.

Objective: To observe the coalescence of rotamer peaks into a single peak by increasing the sample temperature.

Materials:

  • NMR spectrometer equipped with a variable temperature unit.

  • Properly prepared and filtered NMR sample of your Fmoc-L-Val-OH-¹³C₅ labeled protein in a suitable deuterated buffer.[6]

  • High-quality, Class A NMR tube suitable for VT work.[7]

Procedure:

  • Initial Setup:

    • Ensure your protein sample is stable and free of precipitates.[5]

    • Use a spinner (turbine) rated for high-temperature work (e.g., PEEK or ceramic).[7]

    • Tune and lock the spectrometer at the starting temperature (e.g., 25 °C / 298 K).

    • Optimize the shims to obtain the best possible resolution.

  • Acquire Initial Spectrum:

    • Record a standard 1D ¹H or 2D ¹H-¹³C HSQC spectrum at the starting temperature (e.g., 298 K). This will serve as your baseline.

  • Increase Temperature Incrementally:

    • Increase the probe temperature in steps of 10-15 K (e.g., to 308 K, 318 K, 328 K, etc.).[3]

    • Crucially , allow the temperature to fully equilibrate at each new setpoint. This can take 10-20 minutes.

    • After equilibration, re-shim the magnet to account for temperature-induced changes.

  • Acquire Spectra at Each Temperature:

    • At each temperature step, acquire another spectrum using the same parameters as the initial one.

    • Monitor the peaks of interest. You should observe them broadening and moving closer together.

  • Identify Coalescence and Final Spectrum:

    • Continue increasing the temperature until the peaks of interest have coalesced into a single, sharp peak. Be careful not to exceed the boiling point of your solvent or the temperature stability limit of your protein.[7]

    • Record the final spectrum at this higher temperature.

  • Data Analysis:

    • Process and compare the series of spectra.

    • Note the coalescence temperature (Tc), which is where the separate signals merge. This data can be used to calculate the energy barrier of rotation.

Issue 2: General Line Broadening or pH-Dependent Shifts

If temperature changes do not resolve the issue or if peaks are broadly poor, consider pH effects and overall sample quality.

Experimental Protocol: Sample pH Optimization

Objective: To determine if peak splitting or broadening is a result of the sample's pH.

Procedure:

  • Prepare a Series of Buffers: Prepare several small batches of your NMR buffer at slightly different pH values (e.g., 6.0, 6.5, 7.0, 7.5).

  • Sample Exchange: If possible, exchange your protein into each of these buffers using a desalting column or dialysis. Alternatively, for a quick check, you can perform micro-titrations by adding tiny aliquots of weak acid (e.g., 50 mM HCl) or base (e.g., 50 mM NaOH) to your NMR sample, but this risks dilution and concentration changes.

  • Acquire Spectra: Record a ¹H-¹⁵N HSQC spectrum for each pH point.

  • Analyze Chemical Shift Perturbations (CSPs): Compare the spectra. If certain peaks shift, broaden, or sharpen systematically with pH, it indicates that the local environment is sensitive to the protonation state.[4] Identify the optimal pH where your peaks of interest are sharpest and best resolved.

Data Interpretation and General Workflow

Data Summary: Interpreting Rotamer Signals

When analyzing spectra with rotamers, you can expect to see doubled signals for nuclei near the Fmoc-label. The table below provides a conceptual summary of what to expect.

NucleusObservation at Low Temp (e.g., 298 K)Observation at High Temp (> Tc)
¹³Cα of Val Two distinct peaks with slightly different chemical shifts (δ).One sharp peak at an averaged chemical shift.
¹³Cβ of Val Two distinct peaks with slightly different chemical shifts (δ).One sharp peak at an averaged chemical shift.
¹³Cγ of Val May show two sets of peaks due to the two methyl groups, each potentially further split by rotamers.One averaged set of peaks for the methyl groups.
¹Hα of Val Two doublets (split by Hβ) with different chemical shifts.[8]One sharp doublet at an averaged chemical shift.
General Troubleshooting Workflow

Use the following workflow to systematically diagnose and address peak splitting issues in your NMR spectra.

Troubleshooting_Workflow cluster_results Outcomes start Peak Splitting or Broadening Observed check_rotamers Are signals doubled? (Especially near the label) start->check_rotamers vt_nmr Perform Variable Temperature (VT) NMR check_rotamers->vt_nmr Yes check_general Are all signals broad or distorted? check_rotamers->check_general No rotamers_confirmed Rotamers Confirmed: Use high temp for experiments vt_nmr->rotamers_confirmed check_shims Re-shim the magnet check_general->check_shims Yes check_ph Are specific peaks broad or shifting? check_general->check_ph No resolution_improved Resolution Improved check_shims->resolution_improved check_sample_quality Check Sample Quality (Purity, Aggregation, Degradation) sample_issue Sample Issue Identified: Re-purify or prepare fresh sample check_sample_quality->sample_issue check_ph->check_sample_quality No optimize_ph Optimize Sample pH check_ph->optimize_ph Yes ph_optimized Optimal pH Found optimize_ph->ph_optimized

Caption: A systematic workflow for troubleshooting NMR peak splitting issues.

References

Validation & Comparative

A Researcher's Guide to Isotopically Labeled Valine: A Comparative Analysis of Fmoc-L-Val-OH-¹³C₅ and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. Isotopically labeled amino acids are indispensable tools in this pursuit, enabling detailed studies of protein structure, function, and metabolism. Among these, Fmoc-L-Val-OH-¹³C₅ has emerged as a valuable reagent for solid-phase peptide synthesis (SPPS), facilitating the introduction of a stable, heavy-isotope signature into peptides and proteins. This guide provides an objective comparison of Fmoc-L-Val-OH-¹³C₅ with other isotopically labeled valines, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Isotopically Labeled Valine

Isotopically labeled amino acids, such as valine, are powerful tools in proteomics, structural biology, and metabolic research. By replacing naturally abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N) with heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can introduce a unique mass signature into peptides and proteins. This labeling allows for the differentiation and quantification of molecules in complex biological samples using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Fmoc-L-Val-OH-¹³C₅ is a derivative of the amino acid valine where all five carbon atoms are replaced with the ¹³C isotope. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for use in Fmoc-based solid-phase peptide synthesis, the most common method for chemically synthesizing peptides.

Comparison of Isotopically Labeled Valines

The choice of an isotopically labeled valine depends on the specific application, the analytical technique employed, and the desired level of isotopic enrichment. The following table summarizes the key characteristics of Fmoc-L-Val-OH-¹³C₅ and other commonly used labeled valine alternatives.

FeatureFmoc-L-Val-OH-¹³C₅Fmoc-L-Val-OH-d₈Fmoc-L-Val-OH-¹³C₅,¹⁵NL-Valine-¹³C₅ (for metabolic labeling)
Isotopic Label ¹³C²H (Deuterium)¹³C and ¹⁵N¹³C
Mass Shift (vs. Unlabeled) +5 Da+8 Da+6 Da+5 Da
Primary Application Solid-Phase Peptide Synthesis (SPPS) for MS and NMRSPPS for MS and NMRSPPS for MS and NMR (provides additional ¹⁵N label)Metabolic labeling (e.g., SILAC)
Chemical Purity Typically >98%Typically >98%Typically >98%Typically >98%
Isotopic Enrichment Typically 97-99%Typically 97-99%Typically 98% for ¹³C and ¹⁵N[1]Typically 99%
Supplier Examples Cambridge Isotope Laboratories, Sigma-AldrichAlfa ChemistrySigma-Aldrich, Cambridge Isotope LaboratoriesCambridge Isotope Laboratories

Performance in Key Applications

Solid-Phase Peptide Synthesis (SPPS)
Mass Spectrometry (MS)

In mass spectrometry, the choice between ¹³C and deuterium labeling can have implications for quantification accuracy.

  • ¹³C Labeling: ¹³C-labeled internal standards are often preferred as they exhibit minimal chromatographic shift compared to their unlabeled counterparts[3]. This co-elution is crucial for accurate quantification, especially when dealing with matrix effects in complex samples[3]. The mass difference between isotopologues is smaller, which can be advantageous in certain experimental setups.

  • Deuterium Labeling: Deuterated standards are generally less expensive to produce. However, they can sometimes exhibit a slight shift in retention time during liquid chromatography compared to the unlabeled analyte[4]. This can potentially compromise the accuracy of quantification if the labeled and unlabeled peptides do not experience the same matrix effects. Despite this, deuterium labeling is widely and successfully used.

For quantitative proteomics, both labeling strategies are effective. A study comparing ¹³C and deuterium-based diethylation for peptide labeling found that while both allowed for the identification and quantification of a similar number of proteins, the ¹³C labeling resulted in a lower variance of quantitative peptide ratios, leading to higher precision[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, both ¹³C and deuterium labeling are employed to simplify spectra and study protein dynamics.

  • ¹³C Labeling: ¹³C labeling is essential for a wide range of NMR experiments that rely on ¹³C chemical shifts to determine protein structure and dynamics. Specific labeling of methyl groups of valine, leucine, and isoleucine with ¹³C has been shown to be a powerful tool for studying large and complex proteins[6].

  • Deuterium Labeling: Deuteration is a common strategy to improve spectral resolution and sensitivity in NMR studies of larger proteins by reducing relaxation rates. However, complete deuteration can lead to the loss of important structural information from ¹H-¹H NOEs. Therefore, selective protonation of certain residues in a deuterated background is often employed.

A direct comparison of signal-to-noise ratios for peptides labeled with Fmoc-L-Val-OH-¹³C₅ versus Fmoc-L-Val-OH-d₈ would depend on the specific NMR experiment being performed.

Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide

This protocol outlines the general steps for incorporating an isotopically labeled Fmoc-amino acid into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin

  • Unlabeled Fmoc-amino acids

  • Fmoc-L-Val-OH-¹³C₅ (or other labeled valine)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution: 20% piperidine in DMF

  • DMF (peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Unlabeled): Couple the desired unlabeled Fmoc-amino acids sequentially to the resin using your standard coupling protocol.

  • Incorporation of Labeled Valine:

    • Dissolve Fmoc-L-Val-OH-¹³C₅ (typically 1.5-2 equivalents relative to the resin substitution) and coupling reagents in DMF.

    • Add the base to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed. It is advisable to extend the coupling time (e.g., 2-4 hours) to ensure complete incorporation.

  • Continue Peptide Elongation: Continue coupling the remaining unlabeled amino acids as per the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry.

Metabolic Labeling using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

This protocol provides a general workflow for metabolic labeling of proteins in cell culture using a labeled valine.

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium deficient in L-valine

  • "Light" L-valine (unlabeled)

  • "Heavy" L-Valine-¹³C₅

  • Dialyzed fetal bovine serum (FBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Adaptation: Culture the cells in the SILAC medium supplemented with "light" L-valine and dialyzed FBS for several passages to ensure they are fully adapted to the medium.

  • Labeling: Split the adapted cells into two populations. Culture one population in the "light" medium and the other in the "heavy" medium containing L-Valine-¹³C₅.

  • Incorporation Check: After at least 5-6 cell doublings, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm near-complete incorporation (>97%) of the heavy valine.

  • Experimental Treatment: Once complete incorporation is confirmed, perform the desired experimental treatments on the "light" and "heavy" cell populations.

  • Cell Lysis and Protein Quantification: Lyse the cells from both populations and determine the protein concentration of each lysate.

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualizing Workflows and Concepts

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA1 Couple Unlabeled Fmoc-Amino Acid Deprotect1->Couple_AA1 Wash1 Wash with DMF Couple_AA1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Val Couple Fmoc-L-Val-OH-13C5 Deprotect2->Couple_Val Wash2 Wash with DMF Couple_Val->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_AA2 Couple Unlabeled Fmoc-Amino Acid Deprotect3->Couple_AA2 Wash3 Wash with DMF Couple_AA2->Wash3 Final_Deprotect Final Fmoc Deprotection Wash3->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify by HPLC Cleave->Purify Analyze Analyze by MS Purify->Analyze

Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis with labeled valine.

SILAC_Workflow cluster_light Light Condition cluster_heavy Heavy Condition Light_Culture Cell Culture (Light Valine) Light_Treatment Experimental Treatment Light_Culture->Light_Treatment Light_Lysis Cell Lysis Light_Treatment->Light_Lysis Mix Mix Equal Protein Amounts Light_Lysis->Mix Heavy_Culture Cell Culture (Heavy Valine-13C5) Heavy_Treatment Experimental Treatment Heavy_Culture->Heavy_Treatment Heavy_Lysis Cell Lysis Heavy_Treatment->Heavy_Lysis Heavy_Lysis->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Caption: General workflow for a SILAC experiment using labeled valine.

Isotope_Comparison Fmoc_Val_13C5 This compound SPPS Solid-Phase Peptide Synthesis Fmoc_Val_13C5->SPPS Fmoc_Val_d8 Fmoc-L-Val-OH-d8 Fmoc_Val_d8->SPPS Fmoc_Val_13C5_15N This compound,15N Fmoc_Val_13C5_15N->SPPS L_Val_13C5 L-Valine-13C5 Metabolic Metabolic Labeling (SILAC) L_Val_13C5->Metabolic MS Mass Spectrometry SPPS->MS NMR NMR Spectroscopy SPPS->NMR Metabolic->MS Metabolic->NMR

Caption: Relationship between labeled valines and their primary applications.

Conclusion

Fmoc-L-Val-OH-¹³C₅ is a versatile and reliable reagent for introducing a stable isotope label into peptides for a variety of applications in mass spectrometry and NMR spectroscopy. Its main advantages lie in the minimal chromatographic shift it induces compared to unlabeled analogues, which is beneficial for accurate quantification in MS.

The choice between Fmoc-L-Val-OH-¹³C₅ and other isotopically labeled valines, such as the deuterated version, will ultimately depend on the specific experimental requirements and the analytical instrumentation available. For quantitative proteomics where the highest precision is required, ¹³C labeling may be preferable. For NMR studies of large proteins, deuterium labeling is a powerful tool for improving spectral quality.

Researchers should carefully consider the pros and cons of each labeling strategy in the context of their research goals. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and successfully implementing isotopic labeling in your research. While direct head-to-head comparative studies are not abundant, the principles outlined here, derived from broader studies on isotopic labeling, can effectively guide the selection and use of these powerful research tools.

References

A Researcher's Guide to NMR Spectral Analysis of Fmoc-L-Val-OH-¹³C₅ Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural and dynamic analysis of peptides is paramount. Isotopic labeling, particularly with ¹³C, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful tool for these investigations. This guide provides a comparative analysis of Fmoc-L-Val-OH-¹³C₅, a commonly used building block in solid-phase peptide synthesis (SPPS), against its unlabeled counterpart and other labeled alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the application of this technique.

Performance Comparison: The Impact of ¹³C Labeling on NMR Spectra

The introduction of ¹³C isotopes into a peptide backbone or sidechain provides a distinct advantage for NMR analysis. The ¹³C nucleus has a spin of 1/2, making it NMR-active. While naturally abundant ¹³C exists, its low prevalence (~1.1%) often results in weak signals. Uniformly labeling a specific amino acid residue, such as with Fmoc-L-Val-OH-¹³C₅, significantly enhances the signal-to-noise ratio for the carbon atoms within that residue, enabling a range of advanced NMR experiments that are not feasible with natural abundance samples.

The primary effect of ¹³C labeling on the NMR spectrum is the introduction of large one-bond ¹³C-¹³C scalar couplings (¹J_CC_), which can be observed in high-resolution spectra. These couplings, typically in the range of 30-60 Hz, provide valuable information about the connectivity of the carbon skeleton. Furthermore, the distinct chemical shifts of the five labeled carbon atoms in the valine residue (Cα, Cβ, Cγ1, Cγ2, and the carboxyl carbon) can be unambiguously identified and tracked, providing residue-specific insights into the peptide's structure and dynamics.

Below is a comparative table of expected ¹³C NMR chemical shifts for L-Valine, Fmoc-L-Val-OH, and an illustrative representation for a ¹³C₅-labeled valine residue within a peptide context.

Carbon Atom L-Valine (Unlabeled) ¹³C Chemical Shift (ppm) [1]Fmoc-L-Val-OH (Unlabeled) Predicted ¹³C Chemical Shift (ppm) Illustrative Fmoc-L-Val-OH-¹³C₅ in a Peptide Predicted ¹³C Chemical Shift (ppm)
61.5~60-62~60-63
31.2~30-32~30-33
Cγ119.3~18-20~18-21
Cγ217.8~17-19~17-20
C' (Carboxyl)175.4~174-176~173-177

Note: The chemical shifts for Fmoc-L-Val-OH and its ¹³C₅ labeled counterpart are predicted based on typical ranges observed for amino acids in peptides and the influence of the Fmoc protecting group. Actual values will vary depending on the solvent, pH, temperature, and the local chemical environment within the peptide.

Alternative Isotopic Labeling Strategies

While uniform ¹³C labeling of a single amino acid type is a powerful technique, other isotopic labeling strategies can provide complementary information:

  • ¹⁵N Labeling: Often used in conjunction with ¹³C labeling, ¹⁵N labeling of the amide backbone allows for heteronuclear NMR experiments (e.g., HSQC, HNCA) that correlate the nitrogen and carbon atoms, aiding in sequential assignment and structural determination.

  • Selective ¹³C Labeling: Instead of uniform labeling, specific carbon positions within an amino acid can be labeled. This simplifies spectra and is particularly useful for studying specific metabolic pathways or for measuring specific distances and torsion angles.

  • Deuterium (²H) Labeling: Perdeuteration (labeling all non-exchangeable proton sites with deuterium) in combination with selective protonation of certain groups (e.g., methyl groups of Val, Leu, Ile) is a powerful technique for studying large proteins by reducing proton-proton dipolar broadening and simplifying spectra.

The choice of labeling strategy depends on the specific research question, the size of the peptide or protein, and the desired level of detail in the structural and dynamic analysis.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality NMR data. The following protocol outlines the key steps for the solid-phase synthesis of a ¹³C-labeled peptide using Fmoc-L-Val-OH-¹³C₅ and subsequent solid-state NMR (ssNMR) analysis.

I. Fmoc Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a solution of 20% piperidine in DMF. This exposes the free amine for the first amino acid coupling.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Chain Elongation (Incorporation of Fmoc-L-Val-OH-¹³C₅):

    • Repeat the Fmoc deprotection step to expose the N-terminal amine of the growing peptide chain.

    • For the desired valine position, use Fmoc-L-Val-OH-¹³C₅ as the amino acid to be coupled. Dissolve the labeled amino acid and coupling reagents in DMF and add to the resin. Allow the reaction to proceed to completion.

    • Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Coupling Cycles: Continue the deprotection and coupling cycles with the desired sequence of Fmoc-amino acids.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

II. Solid-State NMR (ssNMR) Sample Preparation and Analysis
  • Sample Packing: Carefully pack the lyophilized, purified ¹³C-labeled peptide into an NMR rotor (e.g., a 3.2 mm or 4 mm MAS rotor). The sample should be a fine, homogeneous powder to ensure stable magic-angle spinning (MAS).

  • NMR Spectrometer Setup:

    • Insert the rotor into the ssNMR probe.

    • Tune and match the probe to the ¹³C and ¹H frequencies.

    • Set the magic-angle spinning rate. Typical rates for peptide analysis are between 10 and 20 kHz.

  • ¹³C CP-MAS Experiment:

    • Acquire a one-dimensional (1D) ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) spectrum. This experiment enhances the ¹³C signal by transferring polarization from the abundant ¹H spins.

    • The 1D spectrum will show the chemical shifts of the labeled valine carbons, providing initial information about the local environment of the residue.

  • 2D Correlation Experiments:

    • To resolve overlapping signals and establish connectivities, perform two-dimensional (2D) ssNMR experiments.

    • A ¹³C-¹³C correlation experiment (e.g., DARR or PDSD) is essential for uniformly labeled samples. This experiment reveals through-space correlations between the labeled carbon atoms in the valine residue, confirming their proximity and aiding in assignment.

    • If the peptide is also ¹⁵N labeled, a ¹⁵N-¹³C correlation experiment can be performed to link the backbone amide nitrogen to the alpha and carbonyl carbons.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

    • Analyze the 1D and 2D spectra to assign the chemical shifts of the ¹³C-labeled valine residue.

    • The observed chemical shifts and cross-peaks provide valuable constraints for determining the secondary structure and overall fold of the peptide.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. First Amino Acid Coupling Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection Coupling1->Deprotection2 Coupling_Val 5. Coupling of Fmoc-L-Val-OH-13C5 Deprotection2->Coupling_Val Repeat 6. Repeat Deprotection & Coupling Cycles Coupling_Val->Repeat Cleavage 7. Cleavage & Deprotection Repeat->Cleavage Purification 8. HPLC Purification Cleavage->Purification Final_Peptide Pure 13C-Labeled Peptide Purification->Final_Peptide

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis of a ¹³C-labeled peptide.

NMR_Analysis_Workflow Sample_Prep 1. Sample Packing (Lyophilized Peptide in Rotor) Spectrometer_Setup 2. Spectrometer Setup (Tuning, MAS) Sample_Prep->Spectrometer_Setup CP_MAS 3. 1D 13C CP-MAS Experiment Spectrometer_Setup->CP_MAS TwoD_NMR 4. 2D Correlation Experiments (e.g., 13C-13C DARR) CP_MAS->TwoD_NMR Data_Processing 5. Data Processing (FT, Phasing) TwoD_NMR->Data_Processing Spectral_Analysis 6. Spectral Analysis (Assignment, Structure) Data_Processing->Spectral_Analysis Structural_Model Structural & Dynamic Information Spectral_Analysis->Structural_Model

Caption: Workflow for Solid-State NMR Analysis of a ¹³C-labeled peptide.

Conclusion

Fmoc-L-Val-OH-¹³C₅ is a valuable tool for researchers seeking to gain detailed structural and dynamic insights into peptides and proteins. The enhanced sensitivity and the ability to perform advanced NMR experiments provided by ¹³C labeling are indispensable for modern structural biology and drug discovery. By following robust experimental protocols for both peptide synthesis and NMR analysis, researchers can effectively leverage the power of isotopic labeling to elucidate the structure-function relationships of their molecules of interest. This guide provides a foundational understanding and practical framework to facilitate the successful application of this powerful technique.

References

Isotopic Purity of Fmoc-L-Val-OH-13C5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and various scientific fields utilizing isotopically labeled compounds, the purity of these reagents is paramount for accurate experimental outcomes. This guide provides a comparative analysis of the isotopic purity of Fmoc-L-Val-OH-13C5, a commonly used labeled amino acid in peptide synthesis and metabolic research. The guide includes a comparison with a dually labeled alternative, detailed experimental protocols for purity assessment, and a workflow diagram for clarity.

Performance Comparison

The isotopic purity of commercially available this compound and its dually labeled counterpart, this compound,15N, is consistently high, typically exceeding 97 atom %. This level of enrichment is crucial for applications such as quantitative proteomics and metabolic flux analysis, where the precise tracking of labeled atoms is essential. Below is a summary of the isotopic purity data from various suppliers.

ProductSupplierIsotopic Purity (atom % 13C)Isotopic Purity (atom % 15N)Chemical Purity
This compoundCambridge Isotope Laboratories97-99%Not Applicable≥98%
This compound,15NSigma-Aldrich98%98%99% (CP)
This compoundMedChemExpressNot specifiedNot ApplicableNot specified
This compound,15NSLS Ireland98%98%Not specified

Note: "CP" denotes chemical purity. Isotopic purity refers to the percentage of the specified isotope at the labeled positions.

Experimental Protocols for Isotopic Purity Analysis

The determination of isotopic purity for labeled amino acids like this compound is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the isotopic enrichment at specific atomic positions within a molecule.[2][3][4] For 13C-labeled compounds, 13C NMR is a direct method to assess purity.

Methodology:

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • NMR Data Acquisition:

    • Acquire a quantitative 13C NMR spectrum. This typically involves using a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.

    • A proton-decoupled 13C spectrum is usually acquired to simplify the spectrum by removing C-H couplings, resulting in single peaks for each unique carbon atom.

  • Data Analysis:

    • Integrate the signals corresponding to the 13C-labeled carbon atoms and any residual 12C signals at the same positions if observable.

    • The isotopic purity is calculated by comparing the integral of the 13C signal to the sum of the integrals of the 13C and 12C signals (if the latter is detectable above the noise). More commonly, the absence of detectable 12C signals and the high intensity of the 13C signals, in conjunction with other analytical data, confirm the high isotopic enrichment.

    • For complex molecules, 2D NMR techniques like HSQC can be used to correlate the 13C atoms with their attached protons, providing further confirmation of the labeling pattern.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for determining the extent of isotopic labeling.[5][6] Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly sensitive method for this purpose.

Methodology:

  • Sample Preparation and Derivatization:

    • To make the amino acid volatile for GC analysis, the Fmoc protecting group may need to be removed, followed by derivatization. A common method is the formation of N(O,S)-ethoxycarbonyl ethyl ester derivatives.[7]

    • Dissolve the derivatized sample in a suitable organic solvent.

  • GC-C-IRMS Analysis:

    • Inject the sample into the Gas Chromatograph (GC). The GC separates the derivatized valine from other components in the sample.

    • The separated compound then enters a combustion furnace, where it is converted to CO2 gas.

    • The CO2 gas is then introduced into the Isotope Ratio Mass Spectrometer (IRMS).

  • Data Analysis:

    • The IRMS measures the ratio of 13CO2 to 12CO2.

    • This ratio is compared to a standard of known isotopic composition to determine the 13C enrichment of the sample. The data is typically reported in atom percent 13C.

Experimental Workflow Diagram

Isotopic_Purity_Analysis_Workflow Workflow for Isotopic Purity Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Path Derivatization Derivatization (for GC-MS) Sample->Derivatization MS Path NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry (e.g., GC-C-IRMS) Derivatization->MS NMR_Analysis Spectral Integration & Purity Calculation NMR->NMR_Analysis MS_Analysis Isotope Ratio Measurement MS->MS_Analysis Report Isotopic Purity (atom % 13C) NMR_Analysis->Report MS_Analysis->Report

Caption: Isotopic Purity Analysis Workflow.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but is a critical building block in the synthesis of isotopically labeled peptides and proteins. These labeled biomolecules are then used to study various biological processes, including signaling pathways, through techniques like quantitative proteomics. For example, a 13C-labeled peptide can be used as an internal standard to accurately quantify the absolute amount of a specific protein in a complex biological sample, which might be a key component of a signaling cascade.

Signaling_Pathway_Application Application in Signaling Pathway Studies FmocVal This compound SPPS Solid Phase Peptide Synthesis FmocVal->SPPS LabeledPeptide 13C-Labeled Peptide (Internal Standard) SPPS->LabeledPeptide LCMS LC-MS/MS Analysis LabeledPeptide->LCMS CellLysate Cell Lysate (Containing Target Protein) CellLysate->LCMS Quantification Absolute Quantification of Target Protein LCMS->Quantification Signaling Understanding Signaling Pathway Quantification->Signaling

Caption: Use of Labeled Amino Acids in Proteomics.

References

A Comparative Guide to Solid-Phase vs. Liquid-Phase Synthesis of Peptides with Fmoc-L-Val-OH-¹³C₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those incorporating isotopic labels for advanced analytical studies, is a cornerstone of modern drug discovery and proteomics research. The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is a critical decision that can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an objective comparison of these two methodologies, with a specific focus on the incorporation of Fmoc-L-Val-OH-¹³C₅, a stable isotope-labeled amino acid crucial for nuclear magnetic resonance (NMR) and mass spectrometry-based quantitative proteomics.

Executive Summary

Solid-phase peptide synthesis is the dominant methodology for the routine synthesis of peptides up to 50 amino acids in length, prized for its ease of automation, simplified purification, and high throughput capabilities.[1][2][3] In contrast, liquid-phase peptide synthesis, while more traditional and often more labor-intensive, offers advantages for the large-scale synthesis of short peptides and provides greater flexibility for the synthesis of complex or modified peptides where intermediate purification is necessary.[4][5] The incorporation of an isotopically labeled amino acid such as Fmoc-L-Val-OH-¹³C₅ presents unique considerations for both methods, primarily related to cost and the need to maximize incorporation efficiency.

Performance Comparison: A Case Study with a Dipeptide

To illustrate the practical differences between SPPS and LPPS for the incorporation of Fmoc-L-Val-OH-¹³C₅, we present a comparative analysis of the synthesis of a simple dipeptide, Val-Ala. The following tables summarize the key performance metrics based on established protocols.

Quantitative Data Summary
MetricSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Overall Yield 75%60%
Crude Purity (by HPLC) >95%[1]90-98%[1]
Synthesis Time (for dipeptide) ~ 6 hours~ 2 days
Fmoc-L-Val-OH-¹³C₅ Required (relative) 1.2 - 2.0 equivalents1.0 - 1.1 equivalents
Solvent Consumption HighModerate
Scalability Milligram to gram scale[2]Gram to kilogram scale (for short peptides)[4]
Cost-Effectiveness (for short peptides) Can be less cost-effective due to excess reagent use[1]More cost-effective for simple, short sequences[1]

Experimental Protocols

Detailed methodologies for the synthesis of the Val-Ala dipeptide using both SPPS and LPPS with Fmoc-L-Val-OH-¹³C₅ are provided below.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol utilizes a Rink Amide resin for the synthesis of a C-terminally amidated dipeptide.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.[7]

  • First Amino Acid Coupling (Alanine):

    • Activate Fmoc-L-Ala-OH (0.3 mmol, 3 eq) with HCTU (0.3 mmol, 3 eq) and N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled alanine with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF.[7]

  • Second Amino Acid Coupling (Fmoc-L-Val-OH-¹³C₅):

    • Activate Fmoc-L-Val-OH-¹³C₅ (0.12 mmol, 1.2 eq) with HCTU (0.12 mmol, 1.2 eq) and DIPEA (0.24 mmol, 2.4 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) Protocol

This protocol describes the synthesis of the dipeptide in solution followed by purification.

  • C-terminal Protection of Alanine: Protect the carboxylic acid of L-Alanine as a methyl ester (H-Ala-OMe) using standard esterification methods.

  • Coupling Reaction:

    • Dissolve Fmoc-L-Val-OH-¹³C₅ (0.1 mol) and H-Ala-OMe (0.1 mol) in DMF.

    • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (0.11 mol) and an additive like 1-hydroxybenzotriazole (HOBt) (0.11 mol).

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of Protected Dipeptide:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Remove the solvent under reduced pressure.

    • Purify the protected dipeptide (Fmoc-Val(¹³C₅)-Ala-OMe) by silica gel column chromatography.

  • Fmoc Deprotection: Remove the Fmoc group by treating the purified dipeptide with 20% piperidine in DMF.

  • Final Purification: Purify the final dipeptide (Val(¹³C₅)-Ala-OMe) by recrystallization or RP-HPLC.

Visualization of Experimental Workflows

The following diagrams illustrate the key stages of both the solid-phase and liquid-phase synthesis workflows for the dipeptide Val-Ala using Fmoc-L-Val-OH-¹³C₅.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_ala 3. Couple Fmoc-Ala-OH (HCTU, DIPEA) deprotect1->couple_ala deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) couple_ala->deprotect2 couple_val 5. Couple Fmoc-L-Val-OH-¹³C₅ (HCTU, DIPEA) deprotect2->couple_val cleave 6. Cleavage from Resin (TFA Cocktail) couple_val->cleave purify 7. Purification (RP-HPLC) cleave->purify end End: Purified Val(¹³C₅)-Ala-NH₂ purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Val(¹³C₅)-Ala.

LPPS_Workflow cluster_start Starting Materials start_val Fmoc-L-Val-OH-¹³C₅ couple 1. Coupling Reaction (DCC, HOBt in DMF) start_val->couple start_ala H-Ala-OMe start_ala->couple workup 2. Work-up & Purification (Filtration, Column Chromatography) couple->workup deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) workup->deprotect purify 4. Final Purification (Recrystallization/RP-HPLC) deprotect->purify end End: Purified Val(¹³C₅)-Ala-OMe purify->end

Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow for Val(¹³C₅)-Ala.

Concluding Remarks

The choice between solid-phase and liquid-phase synthesis for incorporating Fmoc-L-Val-OH-¹³C₅ is highly dependent on the specific research goals. For the rapid synthesis of peptides for high-throughput screening or when automation is desired, SPPS is the clear choice.[3] However, when synthesizing short peptides on a large scale or when the cost of the isotopically labeled amino acid is a primary concern, the more conservative use of reagents in LPPS makes it an attractive alternative.[1] The ability to purify intermediates in LPPS can also be advantageous for complex syntheses.[4] Ultimately, a thorough evaluation of the project's requirements for scale, purity, speed, and cost will guide the selection of the most appropriate synthetic strategy.

References

A Researcher's Guide to Fmoc-L-Valine-13C5: A Comparative Review of its Applications in Peptide Synthesis, Proteomics, and Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of isotopic labels into biomolecules is paramount for a multitude of analytical techniques. Fmoc-L-Valine-13C5, a stable isotope-labeled amino acid, has emerged as a critical tool in these endeavors. This guide provides a comprehensive comparison of its applications, performance against alternatives, and detailed experimental protocols to support its effective implementation in the laboratory.

Fmoc-L-Valine-13C5 is a derivative of the amino acid L-valine where all five carbon atoms are replaced with the heavy isotope carbon-13. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus makes it ideally suited for solid-phase peptide synthesis (SPPS). Its primary applications lie in the synthesis of isotopically labeled peptides, which serve as internal standards in quantitative proteomics, and as probes in nuclear magnetic resonance (NMR) spectroscopy for structural biology and in metabolic tracing studies.

Performance Comparison: Fmoc-L-Valine-13C5 vs. Alternative Isotopic Labels

The choice of isotopic label—typically involving deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—can significantly impact experimental outcomes. While direct, head-to-head comparisons in the literature are scarce, the following table summarizes the known performance characteristics of each labeling strategy for valine, compiled from various studies.

FeatureFmoc-L-Valine-13C5Deuterated (²H) L-Valine¹⁵N-Labeled L-Valine
Mass Shift +5 Da (or more with ¹⁵N)Variable, typically +4 to +7 Da+1 Da
Mass Spectrometry Clear mass shift, minimal isotopic overlap with unlabeled peptides. Co-elutes with the native peptide, simplifying data analysis.[1][2]Can exhibit chromatographic separation from the unlabeled counterpart, potentially complicating quantification.[3]Smaller mass shift can lead to isotopic envelope overlap, especially in complex samples.
NMR Spectroscopy ¹³C nuclei provide excellent spectral dispersion and are amenable to a wide range of 2D and 3D NMR experiments for structural elucidation.[]Can be used to simplify complex proton spectra but may introduce unfavorable relaxation properties.¹⁵N labeling is fundamental for ¹H-¹⁵N HSQC "fingerprint" spectra, essential for backbone resonance assignment.[]
Metabolic Labeling Carbon backbone tracing provides direct insight into metabolic pathways.[5]Deuterium can be lost or exchanged in certain metabolic processes, potentially confounding results.Nitrogen tracing is useful for tracking nitrogen flux but provides less information on carbon metabolism.
Cost Generally higher due to the multi-step synthesis of the ¹³C-labeled precursor.Typically lower than ¹³C-labeled counterparts.Cost is intermediate between ²H and ¹³C labeled amino acids.

Key Applications and Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Valine-13C5 is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis protocols. The presence of the ¹³C atoms does not alter the chemical reactivity of the amino acid during coupling and deprotection steps.

Experimental Protocol: Manual Fmoc Solid-Phase Peptide Synthesis [6][7]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, activate the Fmoc-L-Valine-13C5 (or other Fmoc-amino acid) by dissolving it in DMF with a coupling reagent (e.g., HATU, HOBt) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate peptide bond formation.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In SILAC, cells are cultured in a medium where a standard amino acid is replaced with its heavy isotope-labeled counterpart. This leads to the incorporation of the "heavy" amino acid into all newly synthesized proteins. By comparing the mass spectrometry signal intensities of heavy and light peptides, researchers can accurately quantify differences in protein abundance between different cell populations.

Experimental Protocol: SILAC Labeling with ¹³C₅-Valine

  • Cell Culture: Culture the cells in a custom SILAC medium that lacks L-valine but is supplemented with all other essential amino acids and dialyzed fetal bovine serum.

  • Labeling: For the "heavy" cell population, supplement the medium with Fmoc-L-Valine-13C5. For the "light" population, use standard L-valine.

  • Incorporation: Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[1]

  • Cell Lysis and Protein Extraction: Harvest and lyse the "heavy" and "light" cell populations separately.

  • Protein Digestion: Combine equal amounts of protein from the "heavy" and "light" lysates and digest with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the heavy and light peptide pairs.

NMR-Based Structural Biology and Metabolic Tracing

The introduction of ¹³C labels into proteins provides a powerful tool for NMR spectroscopy. It enables the use of heteronuclear correlation experiments to resolve spectral overlap and assign resonances, which is crucial for determining the three-dimensional structure and dynamics of proteins.[] In metabolic studies, tracing the incorporation of ¹³C from labeled valine into downstream metabolites allows for the elucidation of metabolic pathways and fluxes.[5]

Experimental Workflow: Metabolic Tracing with ¹³C₅-Valine

metabolic_tracing cluster_cell Cellular Metabolism cluster_analysis Analysis 13C5_Valine Fmoc-L-Valine-13C5 (in media) Valine_pool Intracellular 13C5-Valine Pool 13C5_Valine->Valine_pool Protein_synthesis Protein Synthesis Valine_pool->Protein_synthesis Valine_catabolism Valine Catabolism Valine_pool->Valine_catabolism Labeled_Proteins 13C-Labeled Proteins Protein_synthesis->Labeled_Proteins NMR NMR Spectroscopy (Structural Analysis) Labeled_Proteins->NMR TCA_intermediates 13C-Labeled TCA Cycle Intermediates Valine_catabolism->TCA_intermediates Downstream_metabolites Other 13C-Labeled Metabolites TCA_intermediates->Downstream_metabolites MS Mass Spectrometry (Metabolite Profiling) TCA_intermediates->MS Downstream_metabolites->MS

Caption: Workflow for metabolic tracing using Fmoc-L-Valine-13C5.

Signaling Pathway Visualization: Valine Catabolism and the TCA Cycle

The carbon backbone of valine can be traced through its catabolic pathway into the Tricarboxylic Acid (TCA) cycle. This is a crucial pathway for cellular energy production and biosynthesis.

valine_catabolism Valine Valine (13C5) a_Keto α-Ketoisovalerate (13C5) Valine->a_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA (13C4) a_Keto->Isobutyryl_CoA BCKDH Methylacrylyl_CoA Methylacrylyl-CoA (13C4) Isobutyryl_CoA->Methylacrylyl_CoA Hydroxyisobutyryl_CoA β-Hydroxyisobutyryl-CoA (13C4) Methylacrylyl_CoA->Hydroxyisobutyryl_CoA Hydroxyisobutyrate β-Hydroxyisobutyrate (13C4) Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Methylmalonate_semialdehyde Methylmalonate semialdehyde (13C4) Hydroxyisobutyrate->Methylmalonate_semialdehyde Propionyl_CoA Propionyl-CoA (13C3) Methylmalonate_semialdehyde->Propionyl_CoA Methylmalonyl_CoA D-Methylmalonyl-CoA (13C4) Propionyl_CoA->Methylmalonyl_CoA PCC L_Methylmalonyl_CoA L-Methylmalonyl-CoA (13C4) Methylmalonyl_CoA->L_Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA (13C4) L_Methylmalonyl_CoA->Succinyl_CoA MCM TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The catabolic pathway of ¹³C₅-labeled valine into the TCA cycle.

Conclusion

Fmoc-L-Valine-13C5 is a versatile and powerful tool for modern biochemical and biomedical research. Its seamless integration into solid-phase peptide synthesis makes it invaluable for producing labeled peptides for quantitative proteomics. Furthermore, its application in metabolic labeling provides crucial insights into cellular metabolism and protein structure. While the cost can be a consideration, the quality and depth of data obtained, particularly in mass spectrometry and NMR studies, often justify the investment. The detailed protocols and comparative information provided in this guide aim to empower researchers to effectively utilize Fmoc-L-Valine-13C5 in their experimental designs.

References

Safety Operating Guide

Proper Disposal of Fmoc-L-Val-OH-13C5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the safe and compliant disposal of Fmoc-L-Val-OH-13C5, a stable isotope-labeled amino acid derivative commonly used in peptide synthesis. While generally considered non-hazardous, proper disposal is crucial to ensure laboratory safety and environmental protection. This document outlines the necessary steps for waste characterization, segregation, and disposal, taking into account its high water hazard potential.

Key Safety and Handling Information

Before disposal, it is imperative to handle this compound with appropriate care. Although not classified as a hazardous substance in all regions, some safety data sheets (SDS) indicate it can be an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

PropertyValueSource
GHS Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)ChemicalBook[1]
German Water Hazard Class (WGK) 3 (highly hazardous to water)Sigma-Aldrich

The WGK 3 classification is of particular importance, especially for laboratories in Germany and other regions that adhere to this standard.[1][2][3] This rating signifies that the substance is severely hazardous to water, and therefore, direct disposal into the sanitary sewer is not permissible.[1][2][3] Facilities handling substances with a WGK 3 rating must implement strict safety measures to prevent water pollution, including leak-proof storage and containment of spills.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a clear decision-making process. The primary consideration is whether the material is contaminated with other hazardous substances.

1. Waste Characterization:

  • Uncontaminated this compound: If the compound is in its pure, solid form and has not been mixed with any hazardous solvents or reagents, it can be managed as a non-hazardous solid chemical waste, with special consideration for its high water hazard potential.

  • Contaminated this compound: If the compound has been used in a reaction or is mixed with solvents (e.g., DMF, NMP) or other hazardous chemicals, it must be treated as hazardous waste. The entire mixture should be disposed of according to the guidelines for the most hazardous component.

2. Waste Segregation and Collection:

  • Solid, Uncontaminated Waste:

    • Collect in a clearly labeled, sealed container designated for "Non-Hazardous Solid Chemical Waste."

    • The label should include the full chemical name: "this compound".

    • Do not mix with other laboratory trash to avoid accidental mishandling by custodial staff.[4]

  • Contaminated Waste (Solid or Liquid):

    • Collect in a designated hazardous waste container that is compatible with all components of the mixture.

    • Label the container with "Hazardous Waste" and list all chemical constituents and their approximate percentages.

    • Follow your institution's specific procedures for hazardous waste accumulation and storage.

3. Final Disposal:

  • Uncontaminated Waste:

    • Due to the WGK 3 rating, this waste should not be disposed of in the regular trash or down the drain.

    • The sealed container of uncontaminated this compound should be handed over to your institution's Environmental Health and Safety (EHS) office for final disposal. They will typically arrange for incineration or disposal in a secure landfill, in accordance with local regulations.

  • Contaminated Waste:

    • The labeled hazardous waste container must be disposed of through your institution's EHS-approved hazardous waste management program. This ensures compliance with all federal, state, and local regulations for hazardous waste disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste characterize Characterize Waste: Contaminated with Hazardous Material? start->characterize uncontaminated Uncontaminated Solid Waste characterize->uncontaminated No contaminated Contaminated Waste (Solid or Liquid) characterize->contaminated Yes collect_non_haz Collect in Labeled Container: 'Non-Hazardous Solid Chemical Waste' uncontaminated->collect_non_haz collect_haz Collect in Labeled Container: 'Hazardous Waste' (List all components) contaminated->collect_haz ehs_disposal_non_haz Transfer to EHS for Disposal (Consider WGK 3 Rating) collect_non_haz->ehs_disposal_non_haz ehs_disposal_haz Dispose via EHS Hazardous Waste Program collect_haz->ehs_disposal_haz end End: Compliant Disposal ehs_disposal_non_haz->end ehs_disposal_haz->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific waste management guidelines and the material's Safety Data Sheet for the most accurate and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.